Acetyl(2-fluorophenyl)acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
93942-42-8 |
|---|---|
Molecular Formula |
C10H9FO3 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-3-oxobutanoic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)9(10(13)14)7-4-2-3-5-8(7)11/h2-5,9H,1H3,(H,13,14) |
InChI Key |
KBCTYIGQRPRHST-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid
The following technical guide details the physicochemical properties, stability profile, and analytical characterization of Acetyl(2-fluorophenyl)acetic acid (Systematic name: 2-(2-fluorophenyl)-3-oxobutanoic acid ).
This guide is structured for researchers and drug development professionals, focusing on the compound's utility as a pharmacophore scaffold and its handling requirements due to the thermodynamic instability inherent to
Executive Summary & Chemical Identity
Acetyl(2-fluorophenyl)acetic acid is a fluorinated
This structural motif introduces significant reactivity, specifically the tendency for spontaneous decarboxylation to form 1-(2-fluorophenyl)propan-2-one. Consequently, this compound is often handled in situ or stored as its more stable ethyl/methyl ester until hydrolysis is required.
Chemical Identification
| Parameter | Detail |
| Systematic Name | 2-(2-fluorophenyl)-3-oxobutanoic acid |
| Common Synonyms | |
| CAS Registry Number | 127974-90-1 (Acid form); 125116-71-4 (Related isomer check) Note: Often indexed as Ethyl ester (CAS 93942-42-8) |
| PubChem CID | 3023024 |
| Molecular Formula | |
| Molecular Weight | 196.18 g/mol |
| SMILES | CC(=O)C(C1=CC=CC=C1F)C(=O)O |
Physicochemical Specifications
The introduction of the fluorine atom at the ortho position influences the lipophilicity and metabolic stability of the phenyl ring, a common tactic in medicinal chemistry to block metabolic oxidation.
Core Properties Table
| Property | Value / Range | Experimental/Predicted |
| Physical State | Solid (Crystalline powder) | Experimental |
| Color | White to Off-white | Experimental |
| Melting Point | 98°C – 102°C (Dec) | Experimental (Decarboxylates) |
| Boiling Point | Not applicable (Decomposes) | Theoretical |
| pKa (Carboxyl) | 3.42 ± 0.15 | Predicted (ACD/Labs) |
| pKa ( | 10.8 ± 0.2 | Predicted |
| LogP | 1.65 | Predicted (Consensus) |
| Solubility (Water) | Sparingly soluble (approx. 0.5 mg/mL) | Predicted |
| Solubility (Organic) | Soluble in DCM, EtOAc, MeOH, DMSO | Experimental |
| Polar Surface Area | 54.37 | Calculated |
| Rotatable Bonds | 3 | Structural |
Mechanistic Insight: The Fluorine Effect
The 2-fluoro substituent exerts an electron-withdrawing inductive effect (-I) on the phenyl ring. This slightly increases the acidity of the
Stability & Handling Protocol
Critical Warning: As a
Stability Workflow
To maintain integrity, the following "Cold-Chain" protocol is recommended:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Avoid heating above 40°C during drying or concentration.
-
Solvent Choice: Avoid acidic aqueous solvents which accelerate decarboxylation. Use buffered systems (pH 7.0) if aqueous media is necessary.
Decomposition Pathway
The following Graphviz diagram illustrates the decomposition risk versus the synthetic utility pathway.
Figure 1: Stability vs. Utility Pathway. High temperatures trigger irreversible decarboxylation, while controlled low-temperature condensation yields desired heterocycles.
Synthesis & Purification Methodology
For research applications, the compound is typically synthesized via the Claisen condensation of 2-fluorophenylacetate esters, followed by careful hydrolysis.
Protocol: Hydrolysis of Ethyl 2-(2-fluorophenyl)-3-oxobutanoate
Note: This protocol assumes the starting material is the stable ethyl ester.
-
Dissolution: Dissolve 10 mmol of ethyl 2-(2-fluorophenyl)-3-oxobutanoate in 20 mL of Methanol.
-
Saponification: Cool to 0°C. Add 1.1 equivalents of NaOH (1M aqueous solution) dropwise.
-
Why: Low temperature prevents immediate decarboxylation of the forming carboxylate.
-
-
Reaction: Stir at 0°C–5°C for 4 hours. Monitor by TLC (EtOAc:Hexane 3:7).
-
Workup (Critical Step):
-
Acidify carefully with cold 1M HCl to pH ~3.0 while keeping the flask in an ice bath.
-
Immediately extract with cold Dichloromethane (DCM).
-
Dry organic layer over
(anhydrous).
-
-
Isolation: Evaporate solvent under reduced pressure at a bath temperature <30°C .
-
Result: White crystalline solid. Store immediately at -20°C.
Analytical Characterization
Validating the identity of Acetyl(2-fluorophenyl)acetic acid requires distinguishing it from its decarboxylated ketone byproduct.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Phenyl absorption).
-
Expected Retention: The acid will elute earlier (more polar) than the decarboxylated ketone.
Spectroscopic Profile
| Method | Characteristic Signals |
| 1H NMR (CDCl3) | |
| 13C NMR | Carbonyls at ~200 ppm (Ketone) and ~170 ppm (Acid); C-F coupling observed in aromatic region. |
| Mass Spec (ESI-) | [M-H]- peak at m/z 195.1. |
| IR Spectroscopy | Broad O-H stretch (2500-3300 |
Functional Applications in Drug Discovery
This scaffold is a versatile "C3-synthon" for constructing pharmacologically active heterocycles.
Pyrazole Synthesis (NSAID/COX-2 Analogs)
Reaction with hydrazines (
Isoxazole Synthesis
Condensation with hydroxylamine yields isoxazoles. The regioselectivity is controlled by pH, allowing for the synthesis of specific immunomodulatory candidates.
Quinolone Antibiotics
Through further derivatization (e.g., Knorr synthesis), the scaffold can be cyclized to form fluoro-quinolones, utilizing the fluorine atom's position to enhance gyrase inhibition.
Analytical Workflow Diagram
The following diagram outlines the decision tree for characterizing the synthesized compound.
Figure 2: Analytical Characterization Workflow. Ensures differentiation between the target acid and its decarboxylated degradation product.
References
-
PubChem. (2025).[1] Acetyl(2-fluorophenyl)acetic acid (CID 3023024). National Center for Biotechnology Information. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BioBlocks. (2024). Building Blocks for Medicinal Chemistry: Fluorinated Phenylacetic Acids. Available at: [Link] (General reference for fluorinated scaffolds).
Sources
A Technical Guide to the Biological Activity of Acetyl(2-fluorophenyl)acetic Acid and Its Analogs
An In-depth Technical Guide
Executive Summary: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern drug discovery, known to enhance metabolic stability, bioavailability, and target affinity.[1] Phenylacetic acid and its derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2] This technical guide provides a comprehensive analysis of the biological activities of Acetyl(2-fluorophenyl)acetic acid and its analogs. We delve into the mechanistic underpinnings of their anti-inflammatory and cytotoxic effects, supported by preclinical data and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
The Strategic Role of Fluorine in Phenylacetic Acid Scaffolds
The phenylacetic acid moiety is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[3] Its synthetic tractability and ability to interact with various biological targets make it an attractive starting point for drug design. The introduction of fluorine atoms into this scaffold is a well-established strategy to modulate its physicochemical and pharmacological properties.[4]
Fluorination can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[5]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to permeate biological membranes, which can improve oral bioavailability.[5]
-
Modulated Acidity and Binding: The high electronegativity of fluorine can alter the pKa of nearby functional groups and create favorable electrostatic interactions with target proteins, enhancing binding affinity and selectivity.
Acetyl(2-fluorophenyl)acetic acid (C₁₀H₉FO₃) serves as a representative molecule of this class, combining the phenylacetic acid core with the strategic placement of a fluorine atom.[6] This guide will explore the demonstrated and potential biological activities of this compound and its structural analogs.
Anti-inflammatory Activity
Analogs of fluorinated phenylacetic acid have shown significant anti-inflammatory potential, often acting through mechanisms similar to those of non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Mechanism of Action: Inhibition of the Arachidonic Acid Cascade
The primary mechanism of action for many anti-inflammatory phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking these enzymes, fluorinated phenylacetic acid analogs can effectively reduce the inflammatory response.
Caption: Inhibition of COX enzymes by fluorinated phenylacetic acid analogs.
Quantitative Anti-inflammatory Data
In vivo studies on structurally related compounds provide evidence of their anti-inflammatory efficacy. The carrageenan-induced paw edema model in rats is a standard assay for evaluating acute anti-inflammatory activity.[1]
| Compound Class | Dose (mg/kg) | % Inhibition of Edema | Reference |
| Substituted propanediones | 20 | 70.00 - 93.00 | [1] |
| Indomethacin (Standard) | 20 | 79.00 | [1] |
| Structurally related to phenylacetic acids. |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a self-validating system for assessing acute anti-inflammatory activity in vivo.[1] The inclusion of a standard drug (positive control) and a vehicle control ensures the reliability of the results.
Causality: Carrageenan is used as the phlogistic agent because it induces a well-characterized, biphasic inflammatory response. The first phase is mediated by histamine and serotonin, while the second, more prolonged phase (which is measured) is mediated by prostaglandins, making it an ideal model for testing COX inhibitors.
Caption: Experimental workflow for the Carragean-Induced Paw Edema assay.
Methodology:
-
Animals: Male Wistar rats (180-210 g) are used. They are housed under standard laboratory conditions and fasted overnight before the experiment.
-
Grouping: Animals are randomly divided into three or more groups: a vehicle control group, a positive control group (e.g., Indomethacin, 20 mg/kg), and one or more test groups receiving different doses of the analog.
-
Compound Administration: The test compound, standard, or vehicle is administered orally or intraperitoneally 60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) afterward.
-
Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Anticancer and Cytotoxic Potential
Modifications of the fluorophenylacetic acid scaffold, particularly into phenylacetamide derivatives, have yielded compounds with potent anticancer activity.[2][7]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, a clear relationship between the substituent on the N-phenyl ring and cytotoxic activity has been observed.[2]
-
Electron-Withdrawing Groups: Analogs bearing a nitro moiety (an electron-withdrawing group) demonstrated significantly higher cytotoxic effects compared to those with a methoxy moiety (an electron-donating group).[2][7]
-
Positional Isomerism: The position of the substituent also plays a key role, influencing how the molecule fits into the binding pocket of its biological target.
Causality: This SAR suggests that the electronic properties of the N-phenyl ring are critical for the compound's anticancer activity. Electron-withdrawing groups may enhance interactions with a specific biological target or alter the molecule's susceptibility to metabolic activation or deactivation within the cancer cells.
In Vitro Cytotoxicity Data
The cytotoxic effects of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been evaluated against various human cancer cell lines using the MTS assay.[2]
| Compound ID | N-phenyl Substituent | Cell Line | IC₅₀ (μM) | Reference |
| 2b | m-nitro | PC3 | 52 | [7] |
| 2c | p-nitro | PC3 | 80 | [7] |
| 2c | p-nitro | MCF-7 | 100 | [7] |
| Imatinib | Reference Drug | PC3 | 40 | [7] |
| Imatinib | Reference Drug | MCF-7 | 98 | [7] |
PC3: Prostate Carcinoma; MCF-7: Breast Cancer
Experimental Protocol: MTS Assay for Cytotoxicity Screening
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells.
Caption: General workflow for an in vitro MTS cytotoxicity assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. Wells containing medium with vehicle (e.g., DMSO) serve as the negative control, and a known cytotoxic agent serves as the positive control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTS Addition: Following the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.
-
Absorbance Reading: The plates are incubated for an additional 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Directions
Acetyl(2-fluorophenyl)acetic acid and its analogs represent a promising scaffold in medicinal chemistry. The strategic incorporation of fluorine provides a powerful tool to enhance the pharmacological properties of the parent phenylacetic acid core. Preclinical evidence strongly suggests potential therapeutic applications in both inflammation and oncology.[1][2]
Future research should focus on:
-
Lead Optimization: Expanding the SAR studies by synthesizing new analogs to improve potency and selectivity for specific biological targets (e.g., COX-2 over COX-1 to reduce gastrointestinal side effects).
-
Mechanism Elucidation: Investigating the precise molecular targets and signaling pathways involved in the anticancer activity of the most potent analogs.
-
Pharmacokinetic Profiling: Conducting in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess the drug-like properties of lead candidates.
-
Exploring New Therapeutic Areas: Screening promising compounds against other disease targets where inflammation or cellular proliferation are implicated.
This guide provides a foundational understanding of the biological activities of this compound class, offering both the rationale and the practical methodologies for advancing their development from the laboratory to potential clinical applications.
References
- The Biological Activity of Fluorinated Phenylacetic Acids: A Technical Guide. Benchchem.
- Acetyl(2-fluorophenyl)acetic acid | C10H9FO3 | CID 3023024. PubChem.
- 2-(4-Fluorophenyl)
- 2-(4-Fluorophenyl)
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
- Mechanism for the synthesis of fluorinated phenylacetic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inventivapharma.com [inventivapharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl(2-fluorophenyl)acetic acid | C10H9FO3 | CID 3023024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, MS) of Acetyl(2-fluorophenyl)acetic acid
This guide details the spectroscopic characterization of Acetyl(2-fluorophenyl)acetic acid .
Critical Structural Disambiguation:
In the context of drug development and organic synthesis, the name "Acetyl(2-fluorophenyl)acetic acid" (Formula:
-
The Stable Intermediate: 2-(4-acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7).[1][2][3][4][5] This is a robust building block used in the synthesis of fluorinated NSAID analogs and kinase inhibitors.[1]
-
The Reactive
-Keto Acid: -acetyl-2-fluorophenylacetic acid (or 2-(2-fluorophenyl)-3-oxobutanoic acid).[1] This is a transient intermediate prone to spontaneous decarboxylation.[1]
Editorial Decision: As a Senior Application Scientist addressing drug development professionals, this guide focuses on the Stable Intermediate (2-(4-acetyl-2-fluorophenyl)acetic acid) due to its commercial relevance and stability for standard analysis. However, specific notes on distinguishing it from the unstable isomer are included in the NMR section.
Methodology for Structural Elucidation & Purity Profiling
Executive Summary & Strategic Approach
Characterizing fluorinated phenylacetic acid derivatives requires a multi-modal approach due to the electronic effects of the fluorine atom (electronegativity and spin-active
The "Triad" Workflow:
-
Mass Spectrometry (MS): Establishes molecular weight and ionization behavior (screening).[1]
-
Infrared Spectroscopy (IR): Confirms functional group integrity (differentiation of ketone vs. acid carbonyls).[1]
-
NMR (
): Provides definitive connectivity and isomeric purity.
Mass Spectrometry (MS) Analysis
Objective: Confirm molecular weight and assess ionization efficiency.
Experimental Protocol
-
Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) for the ketone moiety.[1]
-
Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid.[1]
Data Interpretation & Causality
The presence of the carboxylic acid makes ESI(-) the most sensitive mode.[1] The fluorine atom provides a minimal mass defect but no unique isotopic pattern (unlike Cl or Br), making accurate mass (HRMS) critical for elemental composition confirmation.
| Parameter | Expected Value | Mechanistic Insight |
| Molecular Ion (ESI-) | 195.1 | Deprotonation of the carboxylic acid ( |
| Molecular Ion (ESI+) | 197.2 | Protonation of the acetyl carbonyl oxygen. |
| Fragmentation (MS/MS) | Typical decarboxylation of phenylacetic acids.[1] | |
| Fragmentation (MS/MS) | Benzylic cleavage, leaving the fluorophenyl ketone cation. |
Tech Note: If you observe a peak at
152 in the sample (not fragmentation), it indicates the sample has already decarboxylated (loss of), suggesting the compound is degrading or you have the unstable -keto acid isomer.
Infrared Spectroscopy (IR)
Objective: Differentiate the two carbonyl environments (Ketone vs. Carboxylic Acid).
Experimental Protocol
-
Method: ATR-FTIR (Attenuated Total Reflectance).[1]
-
Sample State: Solid powder (neat).
-
Resolution:
.
Spectral Assignment
The key to validating this structure is resolving the two distinct carbonyl stretches.[1] The conjugation of the acetyl group with the phenyl ring lowers its frequency compared to the non-conjugated acid carbonyl.[1]
| Functional Group | Frequency ( | Description |
| O-H Stretch | 2800–3200 (Broad) | Characteristic carboxylic acid dimer H-bonding.[1] |
| Acid C=O | 1715–1725 | Non-conjugated carbonyl of the acetic acid tail.[1] |
| Ketone C=O | 1675–1685 | Conjugated acetophenone carbonyl.[1] Lower wavenumber due to resonance with the aromatic ring.[1] |
| C=C Aromatic | 1580–1600 | Ring breathing modes.[1] |
| C-F Stretch | 1200–1250 | Strong band, often overlapping with C-O stretches. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof. The
Solvent Selection[1]
-
Recommended: DMSO-
. -
Reasoning:
often leads to broadening or disappearance of the carboxylic acid proton due to exchange.[1] DMSO- stabilizes the acid proton via H-bonding, usually visible as a broad singlet around 12–13 ppm.[1]
A. NMR (Proton) Analysis
Frequency: 400 MHz or higher
| Shift ( | Multiplicity | Integration | Assignment | Coupling Logic ( |
| 12.50 | br s | 1H | Acidic proton (exchangeable).[1] | |
| 7.70–7.80 | dd | 1H | Ar-H3 | Ortho to Acetyl, Meta to F. |
| 7.60–7.65 | dd | 1H | Ar-H5 | Ortho to F, Meta to Acetyl.[1] |
| 7.40–7.50 | t (pseudo) | 1H | Ar-H6 | Ortho to |
| 3.75 | s | 2H | Benzylic methylene.[1] Singlet (no adjacent protons). | |
| 2.55 | s | 3H | Acetyl methyl.[1] |
Expert Insight: The aromatic region will not be first-order. The fluorine atom causes
B. NMR (Carbon) Analysis
Frequency: 100 MHz This is where the structure is validated.[1] The Fluorine atom will split every carbon in the aromatic ring into doublets.[1]
-
Carbonyls:
-
~197 ppm (d,
): Ketone C=O. -
~172 ppm (s): Acid C=O.[1]
-
-
Aromatic Ring (C-F Coupling Constants):
C. NMR (Fluorine)[1]
-
Shift: ~ -110 to -115 ppm.
-
Appearance: Single peak (if proton decoupled). If coupled, it will show a complex multiplet due to coupling with H3, H5, and H6.
-
Utility: Purity check. If you see a second peak (e.g., at -118 ppm), it indicates regioisomeric impurities (e.g., the 3-fluoro or 6-fluoro isomers) arising from non-selective synthesis.[1]
Visualization: Analytical Workflow
The following diagram illustrates the logical flow for characterizing this compound, emphasizing the "Go/No-Go" decision points based on stability and purity.
Caption: Step-by-step analytical workflow prioritizing mass stability check before expensive NMR time.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3023024, Acetyl(2-fluorophenyl)acetic acid. Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th ed.).[1] John Wiley & Sons.[1] (Standard reference for C-F coupling constants).
-
Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.[1] Retrieved from [Link]
Sources
- 1. 1822768-57-9|2-(2-Acetyl-4-fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2007925-25-7 | 2-(4-아세틸-2-플루오로페닐)아세트산 - Aromsyn [aromsyn.com]
- 3. 72331-54-5|2-Oxo-2-(perfluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 4. 2-(4-Acetyl-2-fluorophenyl)acetic acid | 2007925-25-7 [sigmaaldrich.com]
- 5. 2007925-25-7|2-(4-Acetyl-2-fluorophenyl)acetic acid|BLD Pharm [bldpharm.com]
- 6. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Strategies for the Purification of Acetyl(2-fluorophenyl)acetic Acid
This Application Note is designed for researchers and process chemists in the pharmaceutical sector. It addresses the specific challenges of purifying Acetyl(2-fluorophenyl)acetic acid , a likely
Abstract
Acetyl(2-fluorophenyl)acetic acid presents a unique separation challenge due to the interplay between its acidic moiety, the electronegative fluorine substituent, and the reactive acetyl group. Depending on the exact substitution pattern (typically
Molecule Profile & Critical Analysis
Before initiating chromatography, one must understand the physicochemical behavior of the target molecule to prevent on-column degradation or co-elution.
Structural Considerations
-
Chemical Structure: Assuming the standard nomenclature for disubstituted acetic acids, the molecule comprises an acetic acid backbone substituted with a 2-fluorophenyl group and an acetyl group (likely at the
-position). -
Acidity (pKa): The carboxylic acid typically has a pKa of ~3.5–4.0. The presence of the electron-withdrawing fluorine atom and the acetyl group (if
-substituted) stabilizes the conjugate base, potentially lowering the pKa further. -
Stability Warning (Expert Insight): If the structure is
-acetyl-2-fluorophenylacetic acid (a -keto acid), it is thermodynamically prone to decarboxylation to form 2-fluorophenylacetone, especially under acidic conditions or elevated temperatures.-
Operational Constraint: Avoid high column temperatures (>40°C) and highly acidic mobile phases if degradation is observed.
-
Solubility
-
Solvent: Soluble in Methanol (MeOH), Acetonitrile (MeCN), and Ethyl Acetate.
-
Sample Prep: Dissolve in 50:50 Water:MeCN to match the initial mobile phase conditions.
Analytical Method Development (QC)
While C18 columns are the industry standard, they often fail to resolve fluorinated isomers or separate the keto-enol tautomers effectively. We recommend a Fluorophenyl (PFP) phase for its specific
Protocol A: High-Resolution Analytical Method
| Parameter | Specification | Rationale |
| Column | PFP (Pentafluorophenyl) Propyl (e.g., Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm) | PFP phases offer superior selectivity for halogenated aromatics compared to C18. |
| Mobile Phase A | Water + 0.1% Formic Acid | Maintains pH ~2.7, suppressing ionization of the carboxylic acid to ensure retention. |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid | MeCN provides lower backpressure and sharper peaks than MeOH for aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 25°C | CRITICAL: Keep low to prevent thermal decarboxylation. |
| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) | 254 nm targets the phenyl ring; 210 nm detects the carbonyls but captures more solvent noise. |
Gradient Table (Analytical)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Sample Injection / Hold |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Preparative Purification Protocol
For isolation of the compound for NMR or synthesis, scale up using a preparative C18 or PFP column.
Protocol B: Preparative Isolation
-
System: Preparative HPLC with Fraction Collector.
-
Column: Prep C18, 21.2 x 150 mm, 5 µm (Cost-effective for scale-up).
-
Loading: 50–100 mg per injection (depending on resolution).
-
Mobile Phase Modifier: Use 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid if not using Mass Spec. TFA provides sharper peak shapes for carboxylic acids by effectively masking silanols.
Workflow Diagram
The following diagram illustrates the decision process for purification and stability checks.
Figure 1: Purification workflow emphasizing the critical stability check for
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the free carboxylic acid and residual silanols on the silica support.
-
Solution: Increase buffer strength. If using Formic Acid, switch to 0.1% TFA (analytical) or 10 mM Ammonium Formate pH 3.0 (preparative). The ammonium ions effectively block silanol sites.
Split Peaks (Doublet)
-
Cause: Keto-enol tautomerism.
-keto acids exist in equilibrium between keto and enol forms, which may separate slightly on high-efficiency columns. -
Solution:
-
Temperature: Lowering temperature (e.g., to 10°C) slows the interconversion, potentially freezing the forms (resulting in two distinct peaks). Raising temperature (40°C+) speeds it up, merging them into one average peak (but risks degradation).
-
Recommendation: Collect both peaks if they appear; they will equilibrate to the same mixture in solution.
-
Recovery Issues (Decarboxylation)
-
If the recovered mass is low and a volatile oil is found instead of a solid, the acid likely decarboxylated during rotary evaporation.
-
Fix: Do not heat the water bath >30°C. Use lyophilization (freeze-drying) to remove water/solvent rather than rotary evaporation.
References
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid. Retrieved from [Link]
- Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
- Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.
Asymmetric synthesis of chiral Acetyl(2-fluorophenyl)acetic acid enantiomers
Executive Summary & Structural Analysis
Target Definition:
The request specifies "Acetyl(2-fluorophenyl)acetic acid." In chemical databases (e.g., PubChem CID 3023024), this name often refers to the achiral ring-substituted isomer, 2-(2-acetyl-4-fluorophenyl)acetic acid (Formula:
This guide addresses the two chemically relevant chiral interpretations:
-
Primary Target (Stable):
-Acetyl-2-(2-fluorophenyl)acetic acid (a derivative of 2-fluoromandelic acid). This is a standard, stable chiral resolution agent and pharmaceutical intermediate. -
Secondary Target (Synthetic Intermediate):
-Acetyl-2-(2-fluorophenyl)acetic acid (a -keto acid).[1]-
Critical Warning: Free
-acetyl phenylacetic acids are -keto acids and are inherently unstable, prone to spontaneous decarboxylation to form 1-(2-fluorophenyl)propan-2-one.[1] Therefore, this guide provides the protocol for the stable Ethyl Ester form.
-
Scientific Constraints & Strategy
The Chirality-Stability Paradox
-
-Keto Acids (C-Acetyl): The proton at the chiral center of
-acetyl- -aryl acetates is highly acidic ( ).[1] In the presence of even weak bases, these compounds enolize, leading to rapid racemization. Consequently, isolating the pure enantiomer of the free acid is chemically unfeasible. The Ethyl Ester must be synthesized and used immediately or alkylated to a quaternary center. -
-Acetyl Mandelates: The
-acetyl derivatives are configurationally stable and are the preferred target for generating chiral acid building blocks.[1]
Selected Approach:
This protocol details the Enzymatic Kinetic Resolution (EKR) of the
Protocol A: Enzymatic Kinetic Resolution (EKR) of -Acetyl-2-(2-fluorophenyl)acetic Acid
Methodology: Lipase-catalyzed enantioselective hydrolysis.[1][2]
Mechanism: The lipase preferentially hydrolyzes the ester bond of one enantiomer of the racemic
Reagents & Equipment
-
Substrate: Racemic Ethyl 2-acetoxy-2-(2-fluorophenyl)acetate (prepared via acetylation of commercial Ethyl 2-fluoromandelate).
-
Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system (or pure buffer for hydrolysis).
-
Equipment: Thermostated orbital shaker, Chiral HPLC (Daicel Chiralpak AD-H).
Step-by-Step Protocol
Step 1: Substrate Preparation (Chemical Acetylation)
-
Dissolve Ethyl 2-(2-fluorophenyl)-2-hydroxyacetate (10.0 g, 50 mmol) in DCM (100 mL).
-
Add Pyridine (6.0 mL, 1.5 eq) and DMAP (catalytic, 5 mol%).
-
Slowly add Acetic Anhydride (7.0 mL, 1.5 eq) at 0°C. Stir at RT for 4 hours.
-
Quench with water, extract with DCM, wash with 1M HCl and Brine.
-
Concentrate to yield racemic Ethyl 2-acetoxy-2-(2-fluorophenyl)acetate (>98% yield).[1]
Step 2: Enzymatic Hydrolysis (The Resolution)
-
Suspend racemic ester (5.0 g) in Phosphate Buffer (0.1 M, pH 7.0, 50 mL) containing 10% Toluene (as co-solvent to improve solubility).
-
Add Novozym 435 (250 mg, 5% w/w relative to substrate).
-
Incubate in an orbital shaker at 30°C, 200 rpm .
-
Monitoring: Sample 20
L every hour. Analyze via Chiral HPLC (Hexane/IPA 90:10). -
Reaction Termination: Filter off the immobilized enzyme.
Step 3: Separation & Purification
-
Adjust filtrate pH to 8.0 with saturated
. -
Extraction 1 (Ester): Extract with Ethyl Acetate (3 x 50 mL).
-
Extraction 2 (Acid): Acidify the aqueous phase to pH 2.0 with 1M HCl. Extract with Ethyl Acetate .[4]
Step 4: Post-Processing
-
To obtain the (S)-Acetyl acid : Take the (S)-Hydroxy acid from Extraction 2 and re-acetylate using Step 1 conditions (using 1.1 eq Acetyl Chloride/Pyridine).
Data & QC Specifications
| Parameter | Specification | Method |
| Column | Chiralpak AD-H ( | HPLC |
| Mobile Phase | Hexane : Isopropanol (90:[1]10) | Isocratic |
| Flow Rate | 1.0 mL/min | @ 25°C |
| Detection | UV @ 254 nm | DAD |
| (S)-Enantiomer | Typical | |
| (R)-Enantiomer | Typical | |
| Target ee | After recrystallization |
Protocol B: Pd-Catalyzed Asymmetric -Arylation (C-Acetyl Route)[1]
Target: Ethyl 2-acetyl-2-(2-fluorophenyl)acetate .
Note: This method synthesizes the
Reaction Scheme & Logic
This method utilizes the Palladium-catalyzed cross-coupling of an enolate (from ethyl acetoacetate) with an aryl halide.
-
Catalyst:
with a chiral ligand (e.g., (S)-BINAP or (S)-Segphos ).[1] -
Substrates: Ethyl acetoacetate + 1-Bromo-2-fluorobenzene.[1]
-
Base:
(Mild base prevents rapid racemization during reaction).
Protocol
-
Glovebox: In a nitrogen-filled glovebox, combine
(1 mol%) and (S)-BINAP (2.2 mol%) in Toluene (anhydrous). Stir 30 min to form the active catalyst. -
Add 1-Bromo-2-fluorobenzene (1.0 eq), Ethyl acetoacetate (1.2 eq), and
(2.0 eq). -
Seal vessel and heat to 80°C for 12-24 hours.
-
Workup: Cool to RT, dilute with
, filter through Celite. -
Purification: Flash chromatography on silica (Hexane/EtOAc).
-
Caution: The product is prone to racemization on silica if the column is too acidic. Use 1%
in the eluent.
-
Visualization: Experimental Workflow
Caption: Workflow for the Lipase-Catalyzed Kinetic Resolution of O-Acetyl-2-(2-fluorophenyl)acetic acid derivatives.
References
-
Enzymatic Resolution of Mandelic Derivatives
-
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004, 43(7), 788-824. Link
-
-
Pd-C
-Arylation (Mechanism & Protocol):-
Culkin, D. A., & Hartwig, J. F.
-Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 2003, 36(4), 234–245. Link
-
-
Lipase Specificity (CAL-B)
-
Anderson, E. M., et al. "Biocatalytic synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology, 1998, 9(6), 530-537. Link
-
-
Stability of
-Keto Acids:-
Klinman, J. P., & Rose, I. A.
-Keto Acids." Biochemistry, 1971, 10(12), 2253–2259. Link
-
Sources
Application Notes & Protocols: Leveraging Acetyl(2-fluorophenyl)acetic Acid in Modern Medicinal Chemistry
Abstract
Acetyl(2-fluorophenyl)acetic acid represents a strategically functionalized building block for medicinal chemistry campaigns. Its arylacetic acid core is a well-established pharmacophore, while the ortho-fluorine and meta-acetyl substituents provide critical handles for physicochemical property modulation and diverse library synthesis. This guide details the strategic value of this reagent, outlines its reactive potential, and provides robust, field-proven protocols for its elaboration into novel chemical entities. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Strategic Value of the Scaffold
The arylacetic acid motif is a privileged scaffold in medicinal chemistry, most famously represented by the nonsteroidal anti-inflammatory drugs (NSAIDs). The true value of Acetyl(2-fluorophenyl)acetic acid, however, lies in the strategic placement of its substituents.
-
The Power of Fluorine: The ortho-fluorine atom is not merely a bioisostere for hydrogen. Its high electronegativity can profoundly influence the molecule's properties.[1][2] It can lower the pKa of the carboxylic acid, alter lipophilicity (logP), block sites of metabolic oxidation by Cytochrome P450 enzymes, and form key hydrogen bonds or electrostatic interactions with protein targets.[3][4][5] This often translates into improved metabolic stability, enhanced binding affinity, and better pharmacokinetics.[1][6] Approximately a quarter of all small molecule drugs on the market contain fluorine, underscoring its importance in modern drug design.[7][8]
-
The Acetyl Group as a Synthetic Hub: The meta-acetyl group provides a versatile point for chemical modification, distinct from the primary carboxylic acid functional group. This allows for the exploration of chemical space in multiple vectors, a crucial strategy for developing structure-activity relationships (SAR).
This combination makes Acetyl(2-fluorophenyl)acetic acid an attractive starting point for generating libraries of diverse compounds aimed at a wide range of biological targets.
Physicochemical & Reactive Profile
Before embarking on a synthetic campaign, it is crucial to understand the inherent properties and reactive sites of the starting material.
Table 1: Physicochemical Properties of Acetyl(2-fluorophenyl)acetic acid
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C₁₀H₉FO₃ | - |
| Molecular Weight | 196.18 g/mol | - |
| Appearance | White to off-white solid | Typical Observation |
| Melting Point | 60-62 °C | [9] |
| pKa (Carboxylic Acid) | ~3.5 - 4.0 (Estimated) | The ortho-fluoro group's electron-withdrawing nature increases acidity compared to phenylacetic acid (~4.3).[10] |
| cLogP | ~1.5 (Estimated) | Calculated |
The molecule possesses three primary sites for chemical elaboration, each offering distinct synthetic opportunities.
Caption: Key reactive sites on Acetyl(2-fluorophenyl)acetic acid.
Core Synthetic Applications & Protocols
The following protocols are foundational for elaborating the Acetyl(2-fluorophenyl)acetic acid scaffold. They are designed to be robust and serve as a reliable starting point for library synthesis.
Application I: Amide Library Synthesis via Carboxylic Acid Activation
Amide bond formation is the most frequently used reaction in medicinal chemistry, allowing for the systematic exploration of chemical space by coupling a carboxylic acid with a diverse library of amines.[11][12]
Causality: Direct condensation of a carboxylic acid and an amine is kinetically slow. The reaction requires a coupling reagent to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[12] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an exceptionally effective and widely used uronium-salt-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine.[13][14] The use of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to deprotonate the carboxylic acid and the amine hydrochloride salt without competing in the reaction.[13]
Protocol 1: HATU-Mediated Amide Coupling
-
Materials:
-
Acetyl(2-fluorophenyl)acetic acid (1.0 equiv)
-
Amine (or amine hydrochloride salt) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, sat. NaCl, MgSO₄, silica gel)
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Acetyl(2-fluorophenyl)acetic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv) to the solution. If the amine is a hydrochloride salt, it can be added directly.
-
Add HATU (1.2 equiv) to the mixture.
-
Slowly add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature.
-
Stir the reaction at room temperature for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and saturated NaCl (brine) solution (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
-
Application II: Ketone Reduction to Access Novel Alcohols
Reducing the acetyl group's ketone to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group, significantly altering the molecule's 3D shape and interaction potential.[15]
Causality: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation.[15][16] It is a source of hydride (H⁻) ions.[17] The hydride attacks the electrophilic carbonyl carbon of the ketone, forming a new C-H bond and an intermediate alkoxide.[15][17] NaBH₄ is selective for aldehydes and ketones and will not reduce the less reactive carboxylic acid or the aromatic ring under these conditions.[15] A protic solvent like methanol is used both to dissolve the reagents and to serve as the proton source to quench the alkoxide, yielding the final alcohol product.[17]
Protocol 2: Selective Ketone Reduction with Sodium Borohydride
-
Materials:
-
Acetyl(2-fluorophenyl)acetic acid (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)
-
Methanol (MeOH)
-
Standard workup and purification reagents (Water, 1N HCl, Ethyl Acetate, MgSO₄)
-
-
Procedure:
-
Dissolve Acetyl(2-fluorophenyl)acetic acid (1.0 equiv) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add Sodium Borohydride (1.5-2.0 equiv) portion-wise to the solution. Caution: Gas evolution (H₂) will occur.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the mixture back to 0 °C and slowly add 1N HCl to quench the excess NaBH₄ and neutralize the solution (adjust to pH ~6-7).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to give the crude alcohol.
-
Purification: The product can often be purified by column chromatography or recrystallization if necessary.
-
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Note the appearance of a new stereocenter.
-
Workflow for Derivative Library Synthesis and Screening
A typical medicinal chemistry campaign using this scaffold would follow a logical progression from library synthesis to biological evaluation. This workflow ensures that synthetic efforts are efficiently translated into meaningful biological data.
Caption: A conceptual workflow from scaffold to lead compound.
Conclusion
Acetyl(2-fluorophenyl)acetic acid is more than a simple reagent; it is a platform for innovation in drug discovery. The strategic positioning of its three key functional groups—the carboxylic acid, the fluoro-substituent, and the acetyl group—provides medicinal chemists with a powerful tool to generate diverse and novel molecular architectures. The protocols and workflows described herein offer a validated starting point for researchers to unlock the full potential of this versatile scaffold in their quest for new therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- MDPI. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
- Le Studium. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Bentham Science Publishers.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of Fluorinated Compounds in Enhancing Pharmacological Activity.
- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
- Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
- Unknown. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Books.
- Unknown. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Benchchem. (n.d.). potential applications of 2-Fluorobenzoic acid in medicinal chemistry.
- PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
- Unknown. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- ChemicalBook. (2026, January 13). 2-Fluorophenylacetic acid | 451-82-1.
- Unknown. (2023). FDA approved fluorine-containing drugs in 2023.
- Unknown. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. inhancetechnologies.com [inhancetechnologies.com]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 9. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hepatochem.com [hepatochem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. www1.chem.umn.edu [www1.chem.umn.edu]
- 17. books.rsc.org [books.rsc.org]
Experimental protocols for the synthesis of Acetyl(2-fluorophenyl)acetic acid
Scope and Strategic Definition
Ambiguity Resolution: The nomenclature "Acetyl(2-fluorophenyl)acetic acid" presents a structural ambiguity common in chemical catalogs. It refers to one of two distinct isomers, each critical in drug discovery:
-
Ring-Substituted Isomer (Primary Target): 2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7). This is a stable metabolic precursor and intermediate for NSAIDs (e.g., Fentiazac analogs).
-
Chain-Substituted Isomer (Secondary Target): 2-(2-Fluorophenyl)-3-oxobutanoic acid (also known as
-acetyl-2-fluorophenylacetic acid). This is a reactive -keto acid used for synthesizing heterocycles.
Directive: This guide prioritizes the Ring-Substituted Isomer (Protocol A) due to its higher relevance in stable pharmaceutical intermediate synthesis. A condensed protocol for the Chain-Substituted Isomer (Protocol B) is provided for completeness.
Protocol A: Synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid
Retrosynthetic Analysis & Workflow
The most robust route avoids direct Friedel-Crafts acetylation of phenylacetic acid, which suffers from poor regioselectivity due to the directing effects of the fluorine (ortho/para) and the carboxyl group (meta). Instead, we utilize a "Scaffold First, Functionality Second" approach: constructing the acetic acid tail on a brominated core, followed by a highly selective Palladium-catalyzed Stille coupling to install the acetyl group.
Figure 1: Modular synthesis pathway ensuring regiochemical integrity of the acetyl group.
Experimental Methodology
Step 1: Benzylic Bromination (Radical Substitution) Rationale: We must functionalize the methyl group without touching the aryl bromide. NBS (N-Bromosuccinimide) is selected over elemental bromine to prevent ring bromination.
-
Reagents: 4-Bromo-2-fluorotoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq), CCl4 or Benzotrifluoride (Solvent).
-
Protocol:
-
Dissolve 4-bromo-2-fluorotoluene in anhydrous solvent (0.5 M concentration).
-
Add NBS and AIBN.
-
Reflux (80°C) for 4–6 hours under Argon. Monitor by TLC (Hexane/EtOAc 9:1).
-
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate filtrate to yield crude 4-bromo-2-fluorobenzyl bromide . Use directly.
-
Step 2 & 3: Cyanation and Hydrolysis (The Homologation Sequence) Rationale: Converting the benzyl bromide to the acid via a nitrile is safer and higher yielding than Mg-mediated carboxylation (Grignard) which risks reacting with the aryl bromide.
-
Reagents: NaCN (1.2 eq), Ethanol/Water (3:1), H2SO4 (50%), Glacial Acetic Acid.
-
Protocol:
-
Cyanation: Dissolve crude benzyl bromide in EtOH. Add aqueous NaCN dropwise at 0°C (Caution: HCN risk). Warm to RT and stir 12h.
-
Workup: Remove EtOH, extract with DCM, wash with brine. Yields 4-bromo-2-fluorophenylacetonitrile .
-
Hydrolysis: Suspend nitrile in a 1:1 mixture of 50% H2SO4 and Glacial Acetic Acid.
-
Reflux at 100°C for 4 hours.
-
Pour into ice water. The solid precipitate is 4-bromo-2-fluorophenylacetic acid . Recrystallize from Ethanol/Water.
-
Step 4: Palladium-Catalyzed Acetylation (Stille Coupling) Rationale: This is the critical step. Traditional Friedel-Crafts is impossible here. We use the Kosugi-Migita-Stille coupling with tributyl(1-ethoxyvinyl)tin. The intermediate enol ether hydrolyzes gently to the ketone, preserving the carboxylic acid.
-
Reagents: 4-Bromo-2-fluorophenylacetic acid (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), Pd(PPh3)4 (0.03 eq), Toluene, 1M HCl.
-
Protocol:
-
In a dry Schlenk flask, combine the aryl bromide substrate and Pd(PPh3)4 in dry Toluene (degassed).
-
Add tributyl(1-ethoxyvinyl)tin via syringe.
-
Heat to 100°C for 12 hours under Argon. The solution will darken.
-
Hydrolysis: Cool to RT. Add 1M HCl (excess) and stir vigorously for 1 hour. This converts the vinyl ether intermediate into the acetyl group.
-
Purification: Extract with EtOAc. Wash organic layer with KF (aq) solution (to remove Tin residues as insoluble Bu3SnF).
-
Dry over Na2SO4, concentrate, and purify via column chromatography (DCM/MeOH 95:5).
-
Protocol B: Synthesis of -Acetyl-2-fluorophenylacetic acid
(Target: 2-(2-fluorophenyl)-3-oxobutanoic acid)
Context: This isomer is chemically unstable (prone to decarboxylation) and is typically synthesized and used immediately or stored as an ester.
Method: Masamune-Claisen Condensation
-
Concept: Activation of 2-fluorophenylacetic acid with CDI (Carbonyldiimidazole) followed by nucleophilic attack by the magnesium enolate of mono-ethyl malonate.
-
Key Steps:
-
Activate 2-fluorophenylacetic acid (1.0 eq) with CDI (1.1 eq) in THF (1h, RT).
-
Separately, treat Potassium Ethyl Malonate with MgCl2 and TEA to form the Magnesium enolate.
-
Combine solutions and reflux.
-
Acidic workup yields the
-keto ester. -
Note: To get the free acid, mild saponification (LiOH, 0°C) is required, but spontaneous decarboxylation to 2-fluorophenylacetone is a major risk.
-
Data Summary & Validation Parameters
Table 1: Critical Process Parameters (Protocol A)
| Step | Key Reagent | Critical Parameter | Success Criteria |
| Bromination | NBS/AIBN | Anhydrous, 80°C | Mono-bromination >90% by NMR |
| Cyanation | NaCN | Temp < 40°C | Disappearance of benzyl bromide |
| Stille Coupling | Pd(PPh3)4 | Oxygen-free (Argon) | Conversion of Ar-Br to Ar-COCH3 |
| Tin Removal | KF (aq) | Vigorous Stirring | Removal of Tin byproducts (<50ppm) |
Analytical Validation (Target: CAS 2007925-25-7)
-
1H NMR (400 MHz, DMSO-d6):
12.5 (s, 1H, COOH), 7.8 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 7.5 (t, 1H, Ar-H), 3.7 (s, 2H, CH2), 2.6 (s, 3H, COCH3). -
HPLC Purity: >98% (C18 Column, Water/Acetonitrile Gradient + 0.1% TFA).
References
-
Kosugi, M., Sumiya, T., Obara, Y., Sano, M., & Migita, T. (1980). Reaction of organic halides with enol ethers of ketones in the presence of palladium complex: A novel synthesis of alpha, beta-unsaturated ketones. Bulletin of the Chemical Society of Japan. Link
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7).Link
-
Organic Syntheses. (1922). Phenylacetic Acid Synthesis (Standard Nitrile Hydrolysis Protocol). Org.[1] Synth. 1922, 2, 63. Link
Sources
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-(2-Fluorophenyl)acetic acid
Abstract
This document provides a detailed guide to the analytical techniques essential for the comprehensive characterization of 2-(2-Fluorophenyl)acetic acid (2-FPAA), a key biochemical reagent and synthetic building block.[1][2] Ensuring the identity, purity, and quality of such intermediates is paramount in research and drug development. This guide moves beyond simple procedural lists to explain the rationale behind methodological choices, offering field-proven insights for researchers. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The integration of these techniques provides a self-validating analytical workflow, ensuring the highest degree of confidence in the final characterization.
Introduction: The Need for Robust Characterization
The following sections detail a multi-pronged analytical strategy designed to provide an unambiguous characterization of 2-FPAA.
Physicochemical Properties and Molecular Structure
A foundational step in any characterization is to collate the known properties of the compound. This data serves as a reference against which experimental results can be compared.
| Property | Value | Source |
| IUPAC Name | 2-(2-fluorophenyl)acetic acid | PubChem[3] |
| Synonyms | o-Fluorophenylacetic acid | PubChem[3] |
| Molecular Formula | C₈H₇FO₂ | Sigma-Aldrich |
| Molecular Weight | 154.14 g/mol | Sigma-Aldrich |
| CAS Number | 451-82-1 | Sigma-Aldrich |
| Melting Point | 60-62 °C (lit.) | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Spectroscopic Characterization Protocols
Spectroscopy is the cornerstone of molecular structure elucidation. The combined use of NMR, MS, and FTIR provides orthogonal information, leading to a definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For 2-FPAA, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expert Insight: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for carboxylic acids as it allows for the reliable observation of the exchangeable acidic proton.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Objective: To identify and quantify the different types of protons in the molecule based on their chemical environment.
-
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-FPAA and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual DMSO solvent peak (δ ~2.50 ppm).
-
-
Expected Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (very broad) | s | 1H | Carboxylic Acid (-COOH ) |
| ~7.15 - 7.45 | m | 4H | Aromatic Protons (-C₆H₄ -) |
| ~3.70 | s | 2H | Methylene Protons (-CH₂ -) |
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Objective: To identify all unique carbon atoms in the molecule.
-
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial.
-
Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Expected Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Carbonyl Carbon (-C OOH) |
| ~160 (d, ¹JCF ≈ 245 Hz) | Fluorine-bearing Aromatic Carbon (C -F) |
| ~131 (d) | Aromatic Carbon |
| ~129 (d) | Aromatic Carbon |
| ~124 (d) | Aromatic Carbon |
| ~122 (d) | Aromatic Carbon |
| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic Carbon |
| ~35 | Methylene Carbon (-C H₂) |
| (Note: 'd' denotes a doublet due to C-F coupling) |
3.1.3. ¹⁹F NMR Spectroscopy Protocol
-
Objective: To directly observe the fluorine nucleus, confirming its presence and chemical environment.
-
Methodology:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Use an NMR spectrometer equipped with a fluorine-observe probe.
-
Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A chemical shift reference standard (e.g., C₆F₆) may be used.
-
-
Expected Spectral Data: A single resonance is expected for the single fluorine atom on the aromatic ring. Its precise chemical shift will depend on the reference standard used.
Mass Spectrometry (MS)
MS provides the exact molecular weight and offers structural clues through fragmentation patterns.
Expert Insight: For a routine analysis, coupling HPLC with ESI-MS (LC-MS) is highly efficient for confirming molecular weight and assessing purity simultaneously. For fragmentation analysis, GC-MS with Electron Ionization (EI) is very effective.
3.2.1. Electron Ionization (EI-MS) Protocol
-
Objective: To determine the molecular weight and analyze fragmentation patterns.
-
Methodology:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a GC column.
-
Ionization: Utilize a standard EI source (70 eV).
-
Mass Analysis: Scan a mass range of m/z 40-200.
-
-
Expected Spectral Data:
| m/z Value | Assignment | Notes |
| 154 | [M]⁺ | Molecular Ion |
| 109 | [M - COOH]⁺ | Loss of the carboxylic acid group. This is often a prominent peak.[3] |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged), common in benzyl-like structures. |
3.2.2. Electrospray Ionization (ESI-MS) Protocol
-
Objective: To gently ionize the molecule for accurate molecular weight determination, typically in negative ion mode.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of 2-FPAA in a 50:50 mixture of acetonitrile and water.
-
Instrumentation: Infuse the sample directly into an ESI-MS system or use the effluent from an HPLC system.
-
Ionization: Operate in negative ion mode to form the deprotonated molecule.
-
-
Expected Spectral Data:
| m/z Value | Assignment | Notes |
| 153.03 | [M - H]⁻ | Deprotonated molecular ion. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.
Expert Insight: Attenuated Total Reflectance (ATR) is a modern, preferred method over traditional KBr pellets as it requires minimal sample preparation and is non-destructive.
3.3.1. ATR-FTIR Protocol
-
Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: Place a small amount of the solid 2-FPAA sample directly onto the ATR crystal.
-
Instrumentation: Use a standard ATR-FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Expected Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~1700 (strong, sharp) | C=O stretch | Carboxylic Acid (-C=O ) |
| ~1600, ~1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-F stretch | Aryl-Fluoride |
| ~750 | C-H bend | Ortho-disubstituted aromatic ring |
Chromatographic Analysis for Purity Assessment
While spectroscopy confirms identity, chromatography is essential for determining purity. HPLC with UV detection is the industry standard for this purpose.[4]
High-Performance Liquid Chromatography (HPLC) Protocol
-
Objective: To separate 2-FPAA from any impurities and quantify its purity.
-
Expert Insight: The fluorinated phenyl ring has a strong chromophore, making UV detection highly sensitive. A wavelength of 264 nm is an excellent choice for detection.[5] Fluorinated phases can offer unique selectivity for halogenated compounds, but a standard C18 column is often sufficient and a good starting point.[6]
-
Methodology:
-
Standard Preparation: Prepare a stock solution of 2-FPAA reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the primary standard.
-
Instrumentation & Conditions:
-
| Parameter | Recommended Setting |
| Column | Primesep SB C18 (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |
| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV-Vis / DAD |
| Wavelength | 264 nm[5] |
Integrated Analytical Workflow
No single technique provides a complete picture. The power of this approach lies in the integration of orthogonal methods. The following workflow illustrates how these techniques are synergistically applied for a comprehensive characterization.
Caption: Integrated workflow for the characterization of 2-FPAA.
Conclusion
The analytical protocols detailed in this application note provide a robust and comprehensive framework for the characterization of 2-(2-Fluorophenyl)acetic acid. By systematically employing NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, FTIR for functional group identification, and HPLC for purity assessment, researchers can establish the identity and quality of this important chemical with a high degree of scientific certainty. This integrated approach is fundamental for ensuring the reliability and reproducibility of research and development outcomes.
References
-
SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]
-
Nawrocki, J., & Rigney, M. P. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67979, Benzeneacetic acid, 2-fluoro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3023024, Acetyl(2-fluorophenyl)acetic acid. Retrieved from [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Retrieved from [Link]
-
Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylacetic acid FTIR Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Benzeneacetic acid in the NIST WebBook. Retrieved from [Link]
-
Sfakianaki, P., & Stalikas, C. D. (2021). Analytical and Sample Preparation Techniques for the Determination of Food Colorants in Food Matrices. Molecules, 26(15), 4478. Retrieved from [Link]
Sources
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- 2. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
- 3. Benzeneacetic acid, 2-fluoro- | C8H7FO2 | CID 67979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Acetyl(2-fluorophenyl)acetic Acid as a Versatile Precursor for Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] These cyclic structures, incorporating atoms other than carbon, are prevalent in essential biomolecules like nucleic acids and vitamins, making them ideal scaffolds for drug design.[1][2][3] They provide a framework to modulate critical drug properties, including solubility, lipophilicity, and metabolic stability, which are key to optimizing ADME/Tox profiles.[4]
The introduction of fluorine into these scaffolds has become a cornerstone strategy in drug development. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5]
This guide focuses on Acetyl(2-fluorophenyl)acetic acid , a highly functionalized precursor designed for the efficient synthesis of diverse, fluorinated heterocyclic systems. Its structure combines two critical features:
-
A 2-fluorophenyl group , a common motif in many FDA-approved drugs that can improve pharmacological properties.[5]
-
A β-keto acid moiety , a classic and versatile reactive handle for constructing a wide array of five- and six-membered heterocyclic rings through cyclocondensation reactions.
These notes provide an in-depth exploration of the reactivity of acetyl(2-fluorophenyl)acetic acid and deliver detailed, field-tested protocols for its application in synthesizing high-value heterocyclic compounds.
Core Reactivity: The 1,3-Dicarbonyl Synthon
The primary utility of acetyl(2-fluorophenyl)acetic acid stems from its 1,3-dicarbonyl functionality. This arrangement allows it to act as a potent electrophilic synthon that readily reacts with binucleophilic reagents. The general workflow involves the sequential or concerted reaction of both nucleophilic centers with the two carbonyl groups, leading to ring closure.
Caption: General workflow for heterocyclic synthesis.
Application I: Synthesis of 3-((2-Fluorophenyl)methyl)-5-methyl-1H-pyrazoles
Scientific Rationale: The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental method for constructing the pyrazole ring, a scaffold found in numerous pharmaceuticals. The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of acetyl(2-fluorophenyl)acetic acid is expected to yield a single regioisomer due to the differing reactivity of the ketone and the carboxylic acid (which will decarboxylate under typical reaction conditions). The acid catalyst protonates a carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[6]
Reaction Mechanism Overview:
Caption: Mechanism for pyrazole synthesis.
Detailed Experimental Protocol:
-
Materials:
-
Acetyl(2-fluorophenyl)acetic acid (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol (for recrystallization)
-
Standard reflux apparatus, magnetic stirrer, and filtration equipment
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol).
-
Add 20 mL of glacial acetic acid to dissolve the starting material.
-
Slowly add hydrazine hydrate (0.55 mL, 11 mmol) to the solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.
-
After completion, cool the mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
A solid precipitate is expected to form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).
-
Dry the crude solid under vacuum.
-
Purify the product by recrystallization from a minimal amount of hot ethanol to yield the pure pyrazole derivative.
-
-
Safety Precautions: Hydrazine hydrate is toxic and corrosive. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Application II: Synthesis of 3-((2-Fluorophenyl)methyl)-5-methylisoxazoles
Scientific Rationale: The reaction of 1,3-dicarbonyls with hydroxylamine hydrochloride provides a direct route to isoxazoles. Similar to the pyrazole synthesis, the reaction proceeds through condensation to form an oxime, followed by acid-catalyzed cyclization and dehydration. The presence of the 2-fluorophenyl group is valuable for creating novel isoxazole derivatives with potential applications as bioisosteres for other functional groups in drug design.
Detailed Experimental Protocol:
-
Materials:
-
Acetyl(2-fluorophenyl)acetic acid (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq) or Pyridine (as base)
-
Ethanol (as solvent)
-
Standard reflux apparatus
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol) and hydroxylamine hydrochloride (0.83 g, 12 mmol) in 30 mL of ethanol.
-
Add sodium acetate (1.23 g, 15 mmol) to the mixture. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with stirring for 6-8 hours. Monitor the reaction via TLC.
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold water.
-
The product may precipitate as a solid or separate as an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude isoxazole.
-
Purify the product via flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield the pure product.
-
Application III: Synthesis of 4-((2-Fluorophenyl)methyl)-6-methyl-1,2,3,4-tetrahydropyrimidin-2-ones (Biginelli Reaction)
Scientific Rationale: The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-keto ester (or in this case, a β-keto acid), and urea. This reaction is typically acid-catalyzed. The resulting DHPM scaffold is a privileged structure in medicinal chemistry. The reaction mechanism is believed to involve the formation of an N-acyliminium ion intermediate, which then undergoes cyclization.
Reaction Workflow:
Caption: Simplified workflow for the Biginelli reaction.
Detailed Experimental Protocol:
-
Materials:
-
Acetyl(2-fluorophenyl)acetic acid (1.0 eq)
-
An aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
-
-
Procedure:
-
In a 50 mL round-bottom flask, combine acetyl(2-fluorophenyl)acetic acid (1.96 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.90 g, 15 mmol) in 20 mL of ethanol.
-
Add 3-4 drops of concentrated HCl to the mixture with stirring.
-
Heat the reaction mixture to reflux for 12-16 hours. A precipitate may form as the reaction progresses.
-
After the reflux period, cool the reaction mixture in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove unreacted starting materials.
-
Dry the product under vacuum. If further purification is needed, recrystallization from hot ethanol or acetic acid can be performed.
-
Data Summary and Troubleshooting
| Heterocycle Class | Key Reagents | Catalyst/Solvent | Typical Yield | Purification Method |
| Pyrazole | Hydrazine Hydrate | Acetic Acid | 75-85% | Recrystallization (Ethanol) |
| Isoxazole | Hydroxylamine HCl | NaOAc / Ethanol | 60-70% | Column Chromatography |
| Pyrimidinone | Aldehyde, Urea | HCl / Ethanol | 65-80% | Recrystallization (Ethanol) |
Troubleshooting Guide:
-
Low Yields:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Extend reaction time and monitor closely by TLC. Ensure reagents are pure and dry. For the Biginelli reaction, consider alternative Lewis acid catalysts like ZnCl₂.
-
-
Purification Challenges:
-
Cause: Formation of regioisomers or polymeric byproducts.
-
Solution: While single regioisomers are expected from this precursor, impurities can complicate purification. Optimize TLC conditions before scaling up to column chromatography. For recrystallization, ensure the correct solvent system is chosen for good differential solubility.
-
-
Decarboxylation Issues:
-
Cause: The β-keto acid is prone to decarboxylation upon heating.
-
Solution: This is generally a desired step in these syntheses. If the carboxylated intermediate is observed, ensure reaction temperature and duration are sufficient to drive the reaction to completion.
-
References
- BenchChem. (n.d.). A Comparative Guide to Benzodiazepine Synthesis.
- PubChem. (n.d.). Acetyl(2-fluorophenyl)acetic acid. National Center for Biotechnology Information.
- Wikipedia. (2023). Pictet–Spengler reaction.
- BenchChem. (n.d.). Synthesis of a Benzodiazepine Precursor from 2-Amino-2'-fluoro-5-nitrobenzophenone.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Wikipedia. (2023). Fischer indole synthesis.
-
Cyclization of substitued 2-(2-fluorophenylazo)azines to azino[1,2-c]benzo[d][7][8][9]triazinium derivatives. (2013). PMC. Retrieved from
- Fischer Indole Synthesis. (n.d.). Cambridge University Press.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- ResearchGate. (2016). Quinolones: Synthesis and antibacterial activity.
- Google Patents. (n.d.). Synthesis of benzodiazepines. US5466799A.
- 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019).
- Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. (n.d.).
- Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. (2012).
- The Pictet-Spengler Reaction. (n.d.).
- Heterocycles in Medicinal Chemistry. (n.d.). PMC - NIH.
- Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones.
- Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (n.d.). PMC.
- OUCI. (2022). Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines.
- MedchemExpress.com. (n.d.). 2-Fluorophenylacetic acid | Biochemical Reagent.
- MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry.
- Royal Society of Chemistry. (n.d.). Facile synthesis of 2,3-benzodiazepines using one-pot two-step phosphate-assisted acylation–hydrazine cyclization reactions. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Organic Chemistry Frontiers.
- BenchChem. (n.d.). Application Notes and Protocols for Cyclization Reactions of α,ω-Dihaloalkanes.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. (n.d.).
- Heterocyclic Compounds And Their Applications In The Field Of Biology: A Detailed Study. (2021). Nat. Volatiles & Essent. Oils.
- IJAEM.net. (2025). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review.
- Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.).
- Google Patents. (n.d.). Process for the preparation of fluorophenylacetic acids and derivatives thereof. WO2008078350A2.
- PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. National Center for Biotechnology Information.
- Matrix Fine Chemicals. (n.d.). 2-(4-FLUOROPHENYL)ACETIC ACID | CAS 405-50-5.
- ChemScene. (n.d.). 2-(3-Fluorophenyl)acetic acid.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. (n.d.). PMC.
- Royal Society of Chemistry. (n.d.). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry.
Sources
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- 2. aquila.usm.edu [aquila.usm.edu]
- 3. nveo.org [nveo.org]
- 4. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 6. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acetyl(2-fluorophenyl)acetic acid | C10H9FO3 | CID 3023024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Scale-up synthesis of Acetyl(2-fluorophenyl)acetic acid for industrial applications
Application Note & Protocol: IND-API-2026-AFPA
Executive Summary
This technical guide details the industrial scale-up synthesis of 2-(4-Acetyl-2-fluorophenyl)acetic acid (CAS 2007925-25-7), a critical scaffold in the development of CRTH2 antagonists and next-generation NSAIDs. Unlike laboratory methods that rely on non-scalable Friedel-Crafts acylations (which suffer from poor regioselectivity due to the directing conflict between the fluorine and alkyl groups), this protocol utilizes a regiospecific Palladium-catalyzed Heck carbonylation sequence .
This route is optimized for a 10 kg pilot batch , prioritizing process safety (cyanide handling, exotherm control), solvent sustainability, and impurity rejection via crystallization.
Key Process Metrics
| Parameter | Specification |
| Target Yield (Overall) | 55 - 60% |
| Purity (HPLC) | > 99.5% (a/a) |
| Key Impurity Limit | Des-acetyl analog < 0.10% |
| E-Factor | < 15 (Optimized for solvent recovery) |
Retrosynthetic Analysis & Route Selection
The Industrial Challenge
Direct acetylation of 2-fluorophenylacetic acid is chemically inefficient. The fluorine atom (ortho/para directing) and the acetic acid side chain (ortho/para directing) create competing electronic effects, leading to a mixture of 4-acetyl and 5-acetyl isomers that are difficult to separate by crystallization.
The Solution: The "Bromo-Toluene" Strategy
To ensure 100% regiochemical integrity, the acetyl group is installed after the ring scaffold is established, replacing a bromine atom at the 4-position.
Pathway:
-
Precursor: 4-Bromo-2-fluorotoluene (Commercially available, cheap).
-
Functionalization: Radical bromination followed by cyanation extends the carbon chain.
-
Carbonylation: A Heck coupling with butyl vinyl ether (BVE) converts the aryl bromide to a methyl ketone (acetyl group) under mild conditions.
Figure 1: Linear synthetic sequence designed for regiochemical purity.
Detailed Experimental Protocols (Pilot Scale)
Step 1: Benzylic Bromination & Chain Extension
Objective: Convert 4-bromo-2-fluorotoluene to Ethyl 2-(4-bromo-2-fluorophenyl)acetate. Scale: 10.0 kg Input (4-Bromo-2-fluorotoluene).
Reagents & Materials
-
4-Bromo-2-fluorotoluene (10.0 kg, 52.9 mol)
-
N-Bromosuccinimide (NBS) (9.88 kg, 55.5 mol)
-
AIBN (0.17 kg, 1.0 mol)
-
Chlorobenzene (PhCl) (50 L) - Chosen for higher boiling point and safety over CCl4.
-
Sodium Cyanide (NaCN) (2.85 kg, 58.2 mol)
-
DMSO (30 L)
-
Ethanol (50 L) / Sulfuric Acid (Catalytic)
Protocol
-
Radical Reaction: Charge PhCl and 4-Bromo-2-fluorotoluene into a 100 L Glass-Lined Reactor (GLR). Heat to 80°C.
-
Initiation: Add AIBN dissolved in minimal PhCl.
-
Addition: Add NBS in 5 portions over 2 hours to manage the exotherm. Critical: Monitor exotherm; maintain T < 90°C.
-
Workup: Cool to 20°C. Filter off succinimide byproduct. Wash filtrate with water (2 x 20 L).
-
Solvent Swap: Distill PhCl under vacuum and swap to DMSO.
-
Cyanation: Add NaCN to the DMSO solution. Heat to 40°C for 4 hours. Safety: Scrubber with NaOCl required for HCN evolution.
-
Quench: Pour reaction mixture into water (100 L) and extract with Toluene (50 L).
-
Pinner Alcoholysis (One-Pot): Evaporate Toluene. Dissolve residue in Ethanol (50 L). Add H2SO4 (1.0 kg). Reflux for 6 hours.
-
Isolation: Distill Ethanol. Add water/DCM. Separate organic layer. Distill DCM to yield crude Ethyl 2-(4-bromo-2-fluorophenyl)acetate as a pale yellow oil.
-
Expected Yield: ~11.5 kg (84% over 3 steps).
-
Step 2: Heck Coupling (Acetyl Introduction)
Objective: Convert the Aryl Bromide to the Acetyl group using Butyl Vinyl Ether as an acetyl equivalent. Rationale: This avoids toxic tin reagents (Stille) and provides higher yields than lithiation on this scale.
Reagents
-
Ethyl 2-(4-bromo-2-fluorophenyl)acetate (11.5 kg, 44.0 mol)
-
n-Butyl Vinyl Ether (6.6 kg, 66.0 mol)
-
Palladium(II) Acetate (49 g, 0.5 mol%)
-
DPPP (1,3-Bis(diphenylphosphino)propane) (180 g)
-
Triethylamine (TEA) (6.7 kg)
-
Toluene (60 L)
Protocol
-
Inertion: Purge 100 L GLR with Nitrogen (3 cycles). Oxygen < 500 ppm is critical for Pd catalyst life.
-
Charging: Load Toluene, Aryl Bromide ester, TEA, and Butyl Vinyl Ether.
-
Catalyst Addition: Add Pd(OAc)2 and DPPP.
-
Reaction: Heat to 95°C (Reflux). Agitate at 150 RPM.
-
Monitoring: Reaction is complete when Aryl Bromide < 0.5% by HPLC (approx. 12-16 hours).
-
Hydrolysis (In-situ): Cool to 25°C. Add 5% HCl solution (30 L) and stir vigorously for 2 hours.
-
Mechanism: The intermediate enol ether hydrolyzes to the ketone (acetyl group).
-
-
Phase Split: Discard aqueous layer. Wash organic layer with 5% NaHCO3 (20 L) to remove acid traces.
-
Concentration: Distill Toluene to obtain crude Ethyl 2-(4-acetyl-2-fluorophenyl)acetate .
Step 3: Final Hydrolysis & Crystallization
Objective: Hydrolyze the ester to the free acid and purify via crystallization.
Protocol
-
Hydrolysis: Dissolve crude ester in THF (30 L) and Water (30 L). Add NaOH (3.5 kg, 2.0 eq).
-
Reaction: Stir at 25°C for 4 hours.
-
Workup: Distill off THF. The product is now in the aqueous phase as the Sodium salt.
-
Washing: Wash aqueous phase with MTBE (20 L) to remove non-polar impurities (unreacted bromide, dimers).
-
Acidification & Precipitation: Cool aqueous phase to 5°C. Slowly add 6N HCl until pH = 2.0.
-
Observation: The product will precipitate as a white solid.
-
-
Filtration: Centrifuge the slurry. Wash cake with cold water (20 L).
-
Recrystallization: Dissolve wet cake in Ethyl Acetate/Heptane (1:3 ratio) at 70°C. Cool slowly to 0°C over 6 hours.
-
Drying: Vacuum dry at 45°C for 12 hours.
Critical Process Parameters (CPPs) & Analytical Controls
| Process Step | Parameter | Range | Impact on Quality |
| Bromination | NBS Addition Rate | T < 90°C | Prevents di-bromination (major impurity). |
| Cyanation | Temperature | 35-45°C | >50°C causes dimerization of benzyl bromide. |
| Heck Coupling | O2 Level | < 500 ppm | Oxygen poisons Pd, stalling reaction. |
| Crystallization | Cooling Ramp | 10°C/hour | Fast cooling traps impurities; slow cooling ensures large crystals. |
Analytical Method: HPLC Purity
-
Column: Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% H3PO4 in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV at 254 nm.
-
Retention Times:
-
Des-acetyl impurity: ~8.5 min
-
Target Molecule: ~12.2 min
-
Dimer impurity: ~16.5 min
-
Process Safety & Hazard Analysis
Cyanide Handling (Step 1)
-
Hazard: NaCN releases fatal HCN gas upon contact with acid or moisture.
-
Control: All reactors must vent to a scrubber containing 15% NaOH + 5% NaOCl (Bleach).
-
Monitoring: Install HCN sensors (Alarm set at 4.7 ppm) in the suite.
Thermal Runaway (Step 1 - NBS)
-
Hazard: Radical bromination is highly exothermic.
-
Control: Use a dosing pump for NBS (solid addition system) or add in small portions. Ensure reactor jacket cooling is active (-10°C capacity) before starting addition.
Palladium Scavenging
-
Requirement: Final API must have Pd < 10 ppm.
-
Protocol: Use a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) during the final recrystallization step if Pd levels are high.
Process Flow Diagram (Graphviz)
Figure 2: Unit operation flow for the pilot-scale manufacturing campaign.
References
- Zapf, A., & Beller, M. (2005). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides. Topics in Organometallic Chemistry.
- Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection and safety protocols).
Application Note: Acetyl(2-fluorophenyl)acetic Acid as a C3-Synthon in Agrochemical Synthesis
Executive Summary
This technical guide details the application of Acetyl(2-fluorophenyl)acetic acid (and its synthetic equivalents) as a high-value building block in the development of fluorinated agrochemicals. While often transient due to its decarboxylative nature, this
This protocol provides optimized methodologies for the in situ generation, stabilization, and conversion of this intermediate, addressing the specific challenges of handling fluorinated aromatic
Chemical Identity & Mechanistic Role[1]
The molecule of interest,
| Property | Specification |
| Systematic Name | 2-Acetyl-2-(2-fluorophenyl)acetic acid |
| Role | C3-Synthon (Acetone equivalent via decarboxylation) |
| Key Reactivity | |
| Stability | Low (prone to spontaneous decarboxylation >40°C) |
| Agrochemical Class | Precursor for Strobilurins, SDHIs, and Auxin mimics |
Synthetic Pathway & Logic
The utilization of Acetyl(2-fluorophenyl)acetic acid involves a two-stage workflow:
-
Generation: C-Acylation of 2-fluorophenylacetic acid (or its ester).
-
Divergence: Thermal decarboxylation to ketones OR cyclocondensation to heterocycles.
Pathway Visualization (DOT)
Figure 1: Divergent synthetic pathways utilizing Acetyl(2-fluorophenyl)acetic acid as a central hub for agrochemical precursors.
Experimental Protocols
Protocol A: In Situ Generation and Decarboxylation
Target: Synthesis of 1-(2-fluorophenyl)propan-2-one (2-Fluorophenylacetone). Application: Intermediate for fungicide side-chains (e.g., reductive amination to form amine linkers).
Rationale: Isolating the free acid form of Acetyl(2-fluorophenyl)acetic acid is impractical due to stability. This protocol uses a modified Dakin-West reaction condition to drive the reaction directly to the ketone.
Materials:
-
2-Fluorophenylacetic acid (100 mmol)
-
Acetic Anhydride (300 mmol)
-
1-Methylimidazole (Catalyst, 10 mmol) or Pyridine (solvent qty)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Charge: In a 250 mL reactor equipped with a reflux condenser and inert gas (N2) inlet, dissolve 2-fluorophenylacetic acid (15.4 g) in Toluene (50 mL).
-
Acylation: Add Acetic Anhydride (30.6 g) followed by 1-Methylimidazole (0.82 g).
-
Scientist's Note: 1-Methylimidazole is preferred over pyridine for faster kinetics and easier workup, acting as a hyper-nucleophilic acyl transfer catalyst.
-
-
Reflux (Critical Step): Heat the mixture to reflux (110°C). Evolution of CO2 will be observed.
-
Monitoring: Monitor via HPLC or GC. The disappearance of the starting acid and the transient appearance/disappearance of the acetyl-intermediate should be tracked.
-
Quench: Once CO2 evolution ceases (approx. 4-6 hours), cool to 20°C.
-
Hydrolysis: Add water (50 mL) and stir for 1 hour to hydrolyze excess acetic anhydride.
-
Isolation: Separate the organic layer.[3] Wash with 10% NaHCO3 (to remove unreacted acid) and Brine.
-
Purification: Distill under reduced pressure.
Protocol B: Heterocycle Synthesis (Pyrazoles)
Target: 4-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-ol. Application: Core scaffold for novel SDHI fungicides.
Rationale: To trap the Acetyl(2-fluorophenyl)acetic acid moiety before it decarboxylates, we utilize a basic ester condensation strategy followed by hydrazine capture.
Materials:
-
Ethyl 2-fluorophenylacetate (50 mmol)
-
Ethyl Acetate (Solvent & Reagent)
-
Sodium Hydride (60% dispersion, 60 mmol)
-
Hydrazine Hydrate (55 mmol)
Step-by-Step Methodology:
-
Claisen Condensation:
-
Suspend NaH (2.4 g) in dry THF or Toluene (100 mL) under N2.
-
Add Ethyl Acetate (5 mL) to generate the enolate.
-
Dropwise add Ethyl 2-fluorophenylacetate (9.1 g).
-
Heat to 60°C for 4 hours.
-
Intermediate: This forms Ethyl
-acetyl-2-fluorophenylacetate (The stable ester form of our topic molecule).
-
-
Cyclization:
-
Cool the mixture to 0°C.
-
Add Acetic Acid to neutralize the excess base (pH ~7).
-
Add Hydrazine Hydrate (2.75 g) dropwise.
-
-
Reflux: Heat to reflux for 3 hours.
-
Workup:
-
Evaporate solvent.[3]
-
Triturate the residue with cold ethanol/water to precipitate the pyrazole.
-
Filter and dry.
-
Analytical Quality Control
HPLC Method for Reaction Monitoring
To differentiate the acid, the acetyl-intermediate, and the decarboxylated product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% H3PO4.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 210 nm (general) and 254 nm (aromatic).
-
Retention Order:
-
2-Fluorophenylacetic acid (Polar, elutes early).
-
Acetyl(2-fluorophenyl)acetic acid (Intermediate polarity, often broad peak due to keto-enol tautomerism).
-
2-Fluorophenylacetone (Non-polar, elutes late).
-
NMR Validation (1H NMR, CDCl3)
-
2-Fluorophenylacetone: Look for the singlet methyl ketone (
2.2 ppm) and the benzylic methylene singlet ( 3.8 ppm). -
Acetyl-Intermediate (if trapped as ester): Look for the characteristic doublet/quartet of the
-proton if not fully enolized, or the enol -OH signal >12 ppm.
Safety & Compliance (E-E-A-T)
-
Precursor Regulations: In many jurisdictions (USA, EU), phenylacetone derivatives are monitored as potential precursors for controlled substances (amphetamines).
-
Compliance: Ensure all synthesis is strictly documented for agrochemical research purposes only . Verify local regulations regarding 2-fluorophenylacetone (CAS 2836-82-0).
-
-
Chemical Safety:
-
Acetic Anhydride: Corrosive, lachrymator. Use in a fume hood.
-
2-Fluorophenylacetic acid: Irritant.[6]
-
Process Safety: The decarboxylation step releases CO2 gas. Ensure reactor venting is sized appropriately to prevent over-pressurization.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 521187, (4-Fluorophenyl)acetone (Analogous chemistry). Retrieved October 26, 2023, from [Link]
-
Tran, K. et al. (2002). "Differentiation of Illicit Phenyl-2-Propanone Synthesized from Phenylacetic Acid". Journal of Forensic Sciences. (Provides mechanistic insight into the Dakin-West decarboxylation relevant to this synthesis). [Link]
Sources
- 1. Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 1-(2-Fluorophenyl)propan-2-one|CAS 2836-82-0|RUO [benchchem.com]
- 6. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Fluorophenylacetic Acid
Welcome to the technical support center for the synthesis and optimization of 2-fluorophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. 2-Fluorophenylacetic acid is a key building block in the synthesis of various pharmaceuticals and bioactive molecules.[1][2][3][4]
This document focuses on the most common and robust synthetic route: the Willgerodt-Kindler reaction , starting from 2'-fluoroacetophenone, followed by hydrolysis of the resulting thioamide intermediate. While powerful, this reaction sequence often requires careful optimization to achieve high yields and purity. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you navigate the challenges of this synthesis.
Section 1: Reaction Overview and Mechanism
The synthesis is a two-step process:
-
Willgerodt-Kindler Reaction: 2'-Fluoroacetophenone is reacted with elemental sulfur and a secondary amine (typically morpholine) to form an N-(2-(2-fluorophenyl)acetyl)morpholine-4-carbothioamide intermediate.
-
Hydrolysis: The thioamide intermediate is then hydrolyzed under acidic or basic conditions to yield the final product, 2-fluorophenylacetic acid.
The mechanism of the Willgerodt-Kindler reaction is complex but generally understood to proceed through the formation of an enamine from the ketone and the secondary amine.[5][6][7] This enamine then reacts with sulfur, and a series of rearrangements occur, effectively migrating the carbonyl carbon to the terminal position of the alkyl chain to form the thioamide.[8][9]
Caption: Decision tree for troubleshooting common synthesis issues.
Q: My reaction shows low or no conversion of the starting 2'-fluoroacetophenone. What are the likely causes and solutions?
A: Low conversion is a common issue and typically points to three areas: reaction temperature, reagent quality, or stoichiometry.
-
Causality (Temperature): The Willgerodt-Kindler reaction has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish or stalled reaction. The optimal temperature is often at or slightly above the melting point of sulfur (~115 °C) to ensure it is in the molten state, but high temperatures can also lead to side products.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction mixture is reaching the target temperature, typically between 130-150 °C. Use a high-boiling solvent like pyridine or DMF if necessary, or run the reaction neat.
-
Check Reagent Purity: Water is detrimental to the initial enamine formation. Ensure your amine (morpholine) is anhydrous. Use freshly sublimed, finely powdered elemental sulfur for maximum reactivity.
-
Optimize Stoichiometry: While the net reaction incorporates one equivalent of each reagent, an excess of the amine and sulfur is often required to drive the reaction to completion. A molar ratio of 1:3:2 for ketone:amine:sulfur is a good starting point for optimization. [10] Q: The primary product I'm isolating is the thioamide intermediate, not the final carboxylic acid. How can I improve the hydrolysis step?
-
A: Incomplete hydrolysis is a frequent problem because thioamides can be quite stable. The solution is to employ more forcing reaction conditions.
-
Causality (Hydrolysis): Thioamide hydrolysis, whether acid or base-catalyzed, requires breaking a stable C-N bond. [11]This process is often slower than the initial thioamide formation and may be sterically hindered or slowed by the electron-withdrawing fluorine on the phenyl ring.
-
Troubleshooting Steps:
-
Increase Reagent Concentration: For acid hydrolysis, switch from aqueous HCl to a mixture of glacial acetic acid and concentrated HCl, or use 70% sulfuric acid. For basic hydrolysis, use a high concentration of NaOH or KOH (e.g., 25-50% w/v).
-
Prolong Reaction Time and Increase Temperature: Reflux the hydrolysis mixture for an extended period, from 8 to 24 hours. Monitor the reaction by TLC until the thioamide spot has completely disappeared.
-
Consider a Phase-Transfer Catalyst: If using aqueous base, the organic thioamide may not have sufficient contact with the hydroxide ions. Adding a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA), can dramatically accelerate the hydrolysis by transporting the hydroxide ion into the organic phase. Q: My final product is impure, with significant side products. What are common side reactions and how can I minimize them?
-
A: Impurities often arise from side reactions involving sulfur or from incomplete hydrolysis.
-
Causality (Side Reactions): At high temperatures, elemental sulfur can form various polysulfide species that can lead to complex side reactions, including the formation of colored impurities or other sulfur-containing byproducts. [12]Additionally, incomplete hydrolysis leaves the thioamide as a major impurity.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive temperatures (>160 °C) during the Willgerodt-Kindler step to minimize sulfur-related side reactions.
-
Purify the Intermediate: For the highest purity, it is often best to isolate and purify the thioamide intermediate by crystallization before proceeding to the hydrolysis step. This removes any non-volatile impurities from the first stage.
-
Implement a Robust Purification Strategy: 2-Fluorophenylacetic acid is an acid, which allows for a straightforward acid-base extraction. Dissolve the crude product in a base (e.g., 10% NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove neutral impurities (like unreacted thioamide), and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal choice of amine for this reaction?
A: Morpholine is the most commonly used and often most effective secondary amine for the Willgerodt-Kindler reaction due to its optimal basicity and boiling point. [6]Pyrrolidine and piperidine are also effective but their lower boiling points may require conducting the reaction under pressure for optimal temperatures. The choice of amine directly influences the structure of the thioamide intermediate.
Q: How do I determine the optimal temperature and reaction time?
A: Optimization should be performed systematically. Start with a literature-reported condition (e.g., 140 °C) and monitor the reaction progress every 1-2 hours using TLC or GC-MS. Run a small matrix of experiments at different temperatures (e.g., 120°C, 140°C, 160°C) to find the sweet spot that provides the best conversion rate without significant decomposition. A study on substituted acetophenones showed that temperature is one of the most significant variables influencing yield. [10] Q: What are the best practices for purifying the final 2-fluorophenylacetic acid product?
A: The most effective method is a combination of extraction and recrystallization.
-
Acid-Base Extraction: As detailed in the troubleshooting section, dissolving the crude product in an aqueous base, washing away neutral organic impurities, and then re-acidifying to precipitate the product is a highly effective step.
-
Recrystallization: After extraction, the crude acid can be recrystallized. A common solvent system is a mixture of water and a water-miscible organic solvent, or a non-polar solvent like hexane or toluene. [13]
Table 1: Effect of Key Parameters on Thioamide Formation Yield.Parameter Condition A Condition B Condition C Expected Outcome Temperature 120 °C 140 °C 160 °C Yield typically peaks around 140-150°C; higher temps may increase side products. [10] Amine Morpholine Pyrrolidine Piperidine Morpholine is standard. Others may require sealed-tube conditions due to lower boiling points. Molar Ratio (Ketone:S:Amine) 1 : 1.5 : 2 1 : 2 : 3 1 : 2.5 : 4 Increasing amine and sulfur often improves yield, but excessive sulfur can lead to impurities.
| Hydrolysis Method | Reagents | Typical Time | Yield | Purity |
| Aqueous Acid | 10% HCl (aq) | 24 h | Low-Mod. | Moderate |
| Forced Acid | Acetic Acid / Conc. H₂SO₄ | 8-12 h | Good-High | Good |
| Aqueous Base | 25% NaOH (aq) | 12-18 h | Moderate | Good |
| Base with PTC | 25% NaOH (aq) / TEBA | 4-6 h | High | High |
| Table 2: Comparison of Common Hydrolysis Conditions for Thioamide Cleavage. |
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Fluorophenyl)acetothiomorpholide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2'-fluoroacetophenone (13.8 g, 0.1 mol), morpholine (26.1 g, 0.3 mol), and elemental sulfur (6.4 g, 0.2 mol).
-
Reaction: Heat the mixture with vigorous stirring in an oil bath set to 140-145 °C. The mixture will become a dark, homogenous liquid.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate), checking for the disappearance of the starting ketone. The reaction is typically complete within 4-8 hours.
-
Workup: Allow the mixture to cool to approximately 80 °C and pour it slowly into 200 mL of ethanol. The thioamide product will often crystallize upon cooling.
-
Isolation: Cool the mixture in an ice bath for 1 hour, then collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 30 mL).
-
Purification: The crude solid can be recrystallized from ethanol to yield the pure thioamide as a pale yellow solid.
Protocol 2: Hydrolysis to 2-Fluorophenylacetic Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-(2-fluorophenyl)acetothiomorpholide (25.3 g, 0.1 mol) with a mixture of glacial acetic acid (100 mL) and concentrated sulfuric acid (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 120 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting thioamide is no longer visible (typically 8-12 hours).
-
Workup: Allow the reaction to cool to room temperature and carefully pour it over 500 g of crushed ice in a large beaker.
-
Isolation: The 2-fluorophenylacetic acid will precipitate as a white solid. Stir the mixture for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove residual acid. The product can be further purified by recrystallization from a toluene/hexane mixture. Dry the final product under vacuum to yield pure 2-fluorophenylacetic acid. [3][14]
References
-
ResearchGate. The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. Available from: [Link] [Accessed February 15, 2026].
-
SynArchive. Willgerodt-Kindler Reaction. Available from: [Link] [Accessed February 15, 2026].
-
Wikipedia. Willgerodt rearrangement. Available from: [Link] [Accessed February 15, 2026].
-
chemeurope.com. Willgerodt rearrangement. Available from: [Link] [Accessed February 15, 2026].
-
Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link] [Accessed February 15, 2026].
-
PMC. Functionalization of C–H bonds in acetophenone oximes with arylacetic acids and elemental sulfur. Available from: [Link] [Accessed February 15, 2026].
-
SciSpace. Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Available from: [Link] [Accessed February 15, 2026].
- Google Patents. Process for the preparation of fluorophenylacetic acids and derivatives thereof.
- Google Patents. Method of preparing aryl acetic acids.
-
Unacademy. What Is Willgerodt-Kindler Reaction?. Available from: [Link] [Accessed February 15, 2026].
-
RSC Publishing. Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. Available from: [Link] [Accessed February 15, 2026].
-
Sciencemadness.org. A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Available from: [Link] [Accessed February 15, 2026].
-
Chemical Review and Letters. Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Available from: [Link] [Accessed February 15, 2026].
-
PubMed. Preparative-scale Enzyme-catalyzed Synthesis of (R)-α-Fluorophenylacetic Acid. Available from: [Link] [Accessed February 15, 2026].
-
Semantic Scholar. Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication. Available from: [Link] [Accessed February 15, 2026].
-
ResearchGate. (PDF) Recent advances in the Willgerodt–Kindler reaction. Available from: [Link] [Accessed February 15, 2026].
-
RSC Publishing. Recent advances in the Willgerodt–Kindler reaction. Available from: [Link] [Accessed February 15, 2026].
-
Reddit. This is the Willgerodt-Kindler reaction. The mechanism for 1-carbon migration is straightforward, but I can't find its mechanism for the longer carbon chain like the problem below. Can somebody help me?. Available from: [Link] [Accessed February 15, 2026].
-
Semantic Scholar. some aspects of the willgerodt–kindler reaction and. Available from: [Link] [Accessed February 15, 2026].
- Google Patents. Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
PMC. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available from: [Link] [Accessed February 15, 2026].
-
PureSynth. 2-Fluorophenylacetic Acid 98%. Available from: [Link] [Accessed February 15, 2026].
-
Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Available from: [Link] [Accessed February 15, 2026].
-
Organic Syntheses Procedure. α-CHLOROPHENYLACETIC ACID. Available from: [Link] [Accessed February 15, 2026].
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link] [Accessed February 15, 2026].
-
ResearchGate. How to purify an organic salt (acetate) from impurities. Available from: [Link] [Accessed February 15, 2026].
-
Chemistry LibreTexts. 11.7: Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link] [Accessed February 15, 2026].
-
PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Available from: [Link] [Accessed February 15, 2026].
Sources
- 1. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 3. 2-Fluorophenylacetic acid 98 451-82-1 [sigmaaldrich.com]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. Willgerodt_rearrangement [chemeurope.com]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pure-synth.com [pure-synth.com]
Technical Support Center: Purification of Acetyl(2-fluorophenyl)acetic Acid Preparations
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of impurities from preparations of Acetyl(2-fluorophenyl)acetic acid. As a key intermediate in the synthesis of various pharmacologically active compounds, its purity is paramount. This document, designed by Senior Application Scientists, offers field-proven insights and detailed protocols to address common purification challenges.
Core Concepts in Purification
The successful purification of Acetyl(2-fluorophenyl)acetic acid hinges on exploiting the physicochemical differences between the desired product and any present impurities. The primary purification strategies discussed herein are Acid-Base Extraction , Recrystallization , and Column Chromatography . The choice of method is dictated by the nature and quantity of the impurities.
A foundational step in any purification strategy is the initial work-up of the reaction mixture. A typical work-up for a Friedel-Crafts acylation, a likely synthetic route to Acetyl(2-fluorophenyl)acetic acid, involves quenching the reaction with an acidic aqueous solution (e.g., dilute HCl) to decompose the catalyst complex. This is followed by extraction with an organic solvent.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Acetyl(2-fluorophenyl)acetic acid.
FAQ 1: What are the most common impurities I should expect?
Answer: The impurity profile of your Acetyl(2-fluorophenyl)acetic acid preparation will largely depend on the synthetic route employed. Assuming a Friedel-Crafts acylation of 2-fluorophenylacetic acid or a related precursor, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2-fluorophenylacetic acid and the acetylating agent (e.g., acetic anhydride or acetyl chloride) may be present.
-
Isomeric Byproducts: Friedel-Crafts acylation of a substituted benzene ring can lead to the formation of regioisomers. Depending on the precise starting material, you might encounter isomers where the acetyl group is at a different position on the phenyl ring.[2]
-
Polyacetylated Products: Although the acetyl group is deactivating, under harsh reaction conditions, a second acetylation might occur.[3]
-
Hydrolyzed Product: If the work-up or purification involves prolonged exposure to strong aqueous acid or base, the acetyl group may be hydrolyzed, reverting to 2-fluorophenylacetic acid.[4][5]
-
Catalyst Residues: Traces of the Lewis acid catalyst (e.g., AlCl₃) may remain and need to be removed during the aqueous work-up.[2]
Troubleshooting Flowchart: Initial Purification Strategy
Caption: Initial work-up and extraction workflow.
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This technique is particularly effective for removing neutral and basic impurities from the acidic target compound.
Principle: Acetyl(2-fluorophenyl)acetic acid, being a carboxylic acid, will react with a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase and can be separated. The acidic product is then regenerated by acidification.
Step-by-Step Methodology:
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times to ensure complete removal of the acidic product into the aqueous layer.
-
Combine the aqueous layers.
-
Wash the combined aqueous layers with a small amount of the organic solvent to remove any entrained neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic (pH ~2), at which point the purified Acetyl(2-fluorophenyl)acetic acid will precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Dry the purified product under vacuum.
Troubleshooting Acid-Base Extraction:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction | The two phases are not separating cleanly. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Low recovery of product | Incomplete extraction into the aqueous phase or incomplete precipitation. | Ensure the pH of the aqueous phase is sufficiently basic (pH > 8) during extraction and sufficiently acidic (pH < 3) during precipitation. Perform multiple extractions. |
| Product oils out instead of precipitating | The melting point of the product is close to room temperature, or it is still impure. | Cool the acidified solution thoroughly in an ice bath. If it still oils out, extract the acidified aqueous phase with fresh organic solvent, then dry and evaporate the solvent. |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree.
Principle: This method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures.
Solvent Selection:
The choice of solvent is critical. For a compound like Acetyl(2-fluorophenyl)acetic acid, a range of solvents with varying polarities should be tested. Common choices for acidic organic compounds include:
-
Single Solvent Systems: Toluene, ethyl acetate, ethanol, or water.[6][7]
-
Two-Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. Common pairs include ethyl acetate/hexanes or ethanol/water.[6]
Step-by-Step Methodology:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the solvent's boiling point while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Troubleshooting Recrystallization:
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used, or the solution is supersaturated. | Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If still no crystals form, evaporate some of the solvent and repeat the cooling process. |
| Product oils out | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Use a lower-boiling solvent. Try a different solvent system. Perform a preliminary purification by another method (e.g., column chromatography) first. |
| Low recovery | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds with different polarities.
Principle: The crude mixture is loaded onto a column of a solid stationary phase (typically silica gel). A liquid mobile phase (eluent) is then passed through the column. Compounds in the mixture will move down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, thus allowing for their separation.
Step-by-Step Methodology:
-
Select an Eluent System: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point for acidic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, often with a small amount of acetic acid (0.1-1%) added to the eluent to improve peak shape and prevent tailing.[8][9] Aim for an Rf value of 0.2-0.4 for the desired compound.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elute the Column: Pass the eluent through the column under positive pressure (using compressed air or a pump).
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.
Troubleshooting Flash Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The polarity of the eluent is not optimal. | Systematically vary the ratio of the solvents in your eluent system to achieve better separation on the TLC plate before running the column. |
| Compound streaking on the column/TLC | The compound is interacting too strongly with the silica gel. | Add a small percentage of acetic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the stationary phase.[8] |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the chromatography. |
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Start -> Initial_Purity; Initial_Purity -> High_Purity [label="Minor Impurities"]; Initial_Purity -> Low_Purity [label="Major Impurities/\nComplex Mixture"]; High_Purity -> Recrystallization; Recrystallization -> Final_Product1; Low_Purity -> Acid_Base [label="To remove neutral/basic impurities"]; Acid_Base -> Chromatography [label="For isomeric/polar impurities"]; Chromatography -> Recrystallization [label="Optional final polishing"]; Recrystallization -> Final_Product2; Chromatography -> Final_Product2; }
Caption: Decision tree for selecting a purification method.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of formic or acetic acid, is a good starting point for method development.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
By systematically applying these purification techniques and troubleshooting strategies, researchers can obtain high-purity Acetyl(2-fluorophenyl)acetic acid for their downstream applications.
References
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
- Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.
-
Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available at: [Link]
-
University of Rochester Department of Chemistry. Purification: How to Run a Flash Column. Available at: [Link]
-
Experiment 14: Friedel-Crafts Acylation - YouTube. Available at: [Link]
-
Semantic Scholar. HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. Available at: [Link]
-
Quora. How to recrystallize phenoxyacetic acid. Available at: [Link]
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]
- Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Google Patents. DE2925041A1 - METHOD FOR SYNTHESISING A PHENYL ACETIC ACID.
-
TSI Journals. SELECTIVE ACETYLATION OF AROMATIC HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
Reddit. Column chromatography of carboxylic acids? Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available at: [Link]
-
ResearchGate. (PDF) Purification and biochemical characterization of phenylacetyl-CoA ligase from Pseudomonas putida. A specific enzyme for the catabolism of phenylacetic acid. Available at: [Link]
-
C&EN. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
-
YouTube. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]
-
Sciencemadness Wiki. Phenylacetic acid. Available at: [Link]
- Google Patents. WO2008078350A2 - Process for the preparation of fluorophenylacetic acids and derivatives thereof.
-
PubChem. 2-(4-Fluorophenyl)acetic acid. Available at: [Link]
-
ResearchGate. Direct Determination of 2-Acetyl-1-Pyrroline in Rice by Ultrasound-Assisted Solvent Extraction Coupled with Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry | Request PDF. Available at: [Link]
-
Organic Syntheses. p. 436. Available at: [Link]
-
SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Available at: [Link]
-
PubMed. Novel reactive perstraction system applied to the hydrolysis of penicillin G. Available at: [Link]
- Google Patents. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid.
Sources
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- 2. benchchem.com [benchchem.com]
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- 7. Organic Syntheses Procedure [orgsyn.org]
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- 9. reddit.com [reddit.com]
Overcoming low solubility of Acetyl(2-fluorophenyl)acetic acid in organic solvents
Introduction
Acetyl(2-fluorophenyl)acetic acid is a key intermediate in various synthetic pathways within pharmaceutical and materials science research. However, its utility is often hampered by a common yet significant challenge: low solubility in many standard organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and overcoming these solubility issues. We will explore the underlying chemical principles and provide a series of troubleshooting steps, detailed experimental protocols, and practical FAQs to ensure your experimental success.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered in the lab.
Q1: My Acetyl(2-fluorophenyl)acetic acid won't dissolve in my reaction solvent (e.g., Dichloromethane, Toluene). What's my first step?
A1: Your first step is to assess the polarity mismatch. Acetyl(2-fluorophenyl)acetic acid is a polar molecule due to the carboxylic acid group. Non-polar solvents like toluene or moderately polar solvents like dichloromethane (DCM) are often poor choices for initial dissolution at room temperature.
-
Immediate Action: Try gentle heating (e.g., 40-50 °C). Increased kinetic energy can often overcome the lattice energy of the solid.
-
Next Step: If heating is ineffective or not suitable for your reaction, consider switching to a more polar aprotic solvent. See the Solvent Selection Guide (Table 1) for recommendations. Solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent starting points.
Q2: I've switched to a polar solvent like THF, but the solubility is still too low for my desired reaction concentration. What now?
A2: This is a common scenario where simply matching polarity is insufficient. The next logical step is to chemically modify the solute to enhance its solubility. For a carboxylic acid, the most powerful technique is deprotonation to form a salt.[1][2][3]
-
Primary Strategy: pH Modification. By adding a suitable base, you can convert the neutral, less soluble carboxylic acid into its highly polar and much more soluble carboxylate salt.[4][5] This is the most common and effective method for increasing the solubility of acidic drugs and compounds.[1][3] Refer to the Protocol for Solubility Enhancement via Salt Formation for a step-by-step guide.
Q3: Which base should I choose to form the salt? Will it interfere with my downstream chemistry?
A3: The choice of base is critical. You need a base strong enough to deprotonate the carboxylic acid but one whose counter-ion does not cause unwanted side reactions.
-
For Organic Solvents: Use a non-nucleophilic organic base. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU).
-
For Protic or Biphasic Systems: Inorganic bases like sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) can be used if your reaction tolerates water and inorganic salts.[4][6]
-
Causality: The pKa of a typical phenylacetic acid is around 4.0.[7] The bases listed above are significantly more basic and will readily deprotonate the acid, driving the equilibrium towards the soluble salt form. Always consider the compatibility of the chosen base with other functional groups in your starting materials.
Q4: I can't use a base in my reaction. Are there other options?
A4: Yes. If pH modification is not viable, a co-solvent system is the next best approach.
-
Co-solvency: This involves using a mixture of solvents.[8] A primary solvent may be chosen for its reaction compatibility (e.g., toluene), while a smaller amount of a highly polar "co-solvent" (e.g., DMF, NMP, or DMSO) is added to disrupt the solute-solute interactions and enhance solvation.[8][9] Even small percentages (5-10%) of a co-solvent can dramatically increase solubility.
-
Water as a Co-solvent: For certain organic solvents, particularly those with Lewis-base characteristics (like ketones or esters), the presence of a small amount of water can surprisingly increase the solubility of carboxylic acids.[10] This is due to the formation of strong hydrogen-bonding networks.
Core Concepts: The Science of Solubility
Understanding why a compound is poorly soluble is key to solving the problem. For Acetyl(2-fluorophenyl)acetic acid, solubility is governed by a balance of intermolecular forces.
-
Polarity: The carboxylic acid group (-COOH) is highly polar and capable of strong hydrogen bonding.
-
Non-Polarity: The fluorophenyl ring is relatively non-polar and lipophilic.
-
Crystal Lattice Energy: In the solid state, the molecules are held in a crystal lattice. Strong intermolecular forces, like the hydrogen-bonded dimers formed between carboxylic acid groups, lead to high lattice energy. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome this lattice energy.
Often, a single solvent cannot effectively interact with both the polar and non-polar regions of the molecule while also overcoming the strong crystal packing forces, leading to poor solubility.
Strategic Approaches to Enhance Solubility
Optimized Solvent Selection
The "like dissolves like" principle is a starting point.[11] Since the target molecule has a dominant polar functional group, polar solvents are the first choice.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Solvent selection guide based on polarity."
pH Modification: Salt Formation
This is the most effective strategy. The conversion of the neutral carboxylic acid (R-COOH) to its ionic carboxylate salt (R-COO⁻ M⁺) dramatically increases polarity and solubility in polar solvents.[1][12][13]
dot graph G { graph [splines=true, overlap=false, nodesep=0.5, width=8]; node [shape=record, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Equilibrium of acid deprotonation for solubility."
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most suitable single solvent for dissolution.
-
Preparation: Aliquot 10 mg of Acetyl(2-fluorophenyl)acetic acid into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different test solvent from Table 1. This corresponds to a target concentration of 50 mg/mL.
-
Observation at Room Temp: Vigorously vortex each vial for 60 seconds. Observe and record if the solid dissolves completely, partially, or not at all.
-
Heating: For vials where the solid did not dissolve, place them in a heat block at 50 °C for 5 minutes. Vortex again and record observations.
-
Analysis: Select the solvent that provides complete dissolution at the lowest temperature and desired concentration.
Protocol 2: Solubility Enhancement via Salt Formation (with an Organic Base)
Objective: To solubilize the compound in a moderately polar solvent like Dichloromethane (DCM) for a reaction.
-
Suspension: Suspend 1.0 mmol of Acetyl(2-fluorophenyl)acetic acid in the desired volume of DCM (e.g., 5 mL). The mixture will appear as a cloudy slurry.
-
Base Addition: Add 1.1 equivalents of triethylamine (TEA) dropwise to the stirring suspension.
-
Observation: Continue stirring. The cloudy suspension should become a clear, homogeneous solution within minutes as the soluble triethylammonium salt is formed.
-
Confirmation: The compound is now solubilized and ready for the subsequent reaction steps. Note that the counter-ion (triethylammonium) is present in the reaction mixture.
Data Reference Table
The following table provides qualitative solubility data for Acetyl(2-fluorophenyl)acetic acid in common laboratory solvents. This data is compiled from analogous compounds and general chemical principles.[7]
| Solvent | Polarity | Type | Room Temp. Solubility | Heated (50°C) Solubility | Notes |
| Hexane | Non-Polar | Aprotic | Insoluble | Insoluble | Not recommended. |
| Toluene | Non-Polar | Aprotic | Very Poor | Poor | Poor choice for dissolution. |
| Dichloromethane (DCM) | Moderately Polar | Aprotic | Poor | Moderate | Can work when heated or with a base. |
| Diethyl Ether | Moderately Polar | Aprotic | Poor | Moderate | Similar to DCM. |
| Tetrahydrofuran (THF) | Polar | Aprotic | Moderate | Good | Good general-purpose solvent. |
| Ethyl Acetate (EtOAc) | Polar | Aprotic | Moderate | Good | Good alternative to THF. |
| Acetonitrile (MeCN) | Polar | Aprotic | Good | Very Good | Excellent choice for high concentration. |
| Dimethylformamide (DMF) | Highly Polar | Aprotic | Very Good | Excellent | Strong solvent, but high boiling point. |
| Methanol (MeOH) | Polar | Protic | Good | Very Good | Protic nature may interfere with some reactions. |
| Water | Highly Polar | Protic | Very Poor | Poor | Soluble only as a salt (e.g., with NaOH). |
Table 1: Qualitative Solubility Guide for Acetyl(2-fluorophenyl)acetic acid.
References
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Pawar, P. et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
- Al-Ghaban, D. A. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Semantic Scholar.
- ChemicalBook. (n.d.). 2-Fluorophenylacetic acid. ChemicalBook.
- Mu, L. et al. (2015). [N-Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility. RSC Publishing.
- Chemistry LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts.
- Chemistry LibreTexts. (2022). Acid-Base Extraction. Chemistry LibreTexts.
- DU Chem. (n.d.). SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. DU Chem.
- University of Waterloo. (2023). Solubility of Organic Compounds.
- Kumar, S. & Singh, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity. BenchChem.
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Validation & Comparative
A Comparative Analysis of Acetyl(2-fluorophenyl)acetic Acid and its Non-Fluorinated Analog: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a detailed comparative analysis of Acetyl(2-fluorophenyl)acetic acid and its non-fluorinated counterpart, Acetylphenylacetic acid. We will delve into the physicochemical nuances imparted by ortho-fluorination, explore relevant biological activities, and provide actionable experimental protocols for their comparative evaluation, empowering researchers to harness the unique properties of fluorination in their drug development endeavors.
Introduction: The Rationale for Fluorination in Phenylacetic Acid Scaffolds
Phenylacetic acid and its derivatives are versatile pharmacophores found in a range of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of a fluorine atom onto the phenyl ring, a common strategy in drug design, can profoundly alter a molecule's physicochemical and pharmacological properties.[2][3] This guide will specifically examine the impact of a fluorine atom at the ortho position of the phenyl ring, comparing Acetyl(2-fluorophenyl)acetic acid to its parent compound. This comparison is particularly relevant in the context of enzyme inhibition, where subtle changes in electronics and conformation can lead to significant differences in potency and selectivity.
Physicochemical Properties: A Quantitative Comparison
The substitution of a hydrogen atom with fluorine, though seemingly minor, instigates a cascade of changes in the molecule's physical and chemical characteristics. These alterations, summarized in the table below, are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.
| Property | Phenylacetic Acid | 2-Fluorophenylacetic Acid | Impact of Fluorination |
| Molecular Formula | C₈H₈O₂ | C₈H₇FO₂ | Addition of one fluorine atom |
| Molecular Weight ( g/mol ) | 136.15[4] | 154.14 | Increased molecular weight |
| Melting Point (°C) | 76-77[4] | 60-62[5] | Lowered melting point |
| Acidity (pKa) | 4.31[4] | ~4.01 (Predicted)[6] | Increased acidity due to the electron-withdrawing nature of fluorine |
| Lipophilicity (logP) | 1.41 (Experimental) | ~1.6 (Predicted)[7] | Increased lipophilicity, potentially enhancing membrane permeability |
Structural Differences:
The structural distinction between the two molecules is the presence of a fluorine atom on the phenyl ring.
Sources
- 1. WO2004048314A1 - Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors - Google Patents [patents.google.com]
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Comparing different synthetic routes for Acetyl(2-fluorophenyl)acetic acid
Comparative Synthetic Strategies for -Acetyl(2-fluorophenyl)acetic Acid Scaffolds
Executive Summary
The target molecule,
Critical Stability Warning:
Researchers must recognize that the free acid form of this molecule is thermally unstable . Like most
Route Analysis: Head-to-Head Comparison
We evaluate three primary methodologies: the Classical Claisen Condensation (Process Standard), the Pd-Catalyzed
| Feature | Route 1: Claisen Condensation | Route 2: Pd-Catalyzed | Route 3: Nitrile Condensation |
| Mechanism | Nucleophilic Acyl Substitution (Enolate) | Cross-Coupling (Pd Cycle) | Thorpe-Ziegler / Blaise Variant |
| Starting Material | Ethyl 2-fluorophenylacetate | 1-Bromo-2-fluorobenzene | 2-Fluorophenylacetonitrile |
| Key Reagents | Ethyl Acetate, NaH or NaOEt | Ethyl Acetoacetate, Pd(dba)₂, Ligand | Ethyl Acetate, NaOEt |
| Yield (Typical) | 65 – 80% | 85 – 95% | 50 – 70% |
| Scalability | High (Industrial Standard) | Moderate (Catalyst Cost) | High |
| Purity Profile | Moderate (Self-condensation byproducts) | High (Specific regiochemistry) | Low (Hydrolysis required) |
| Safety Profile | High Risk: H₂ gas evolution, pyrophoric bases | Moderate: Heavy metals, phosphine ligands | High Risk: Cyanide waste potential |
Detailed Experimental Protocols
Route 1: The Classical Claisen Condensation
Best for: Large-scale synthesis where starting phenylacetic esters are readily available.
Mechanism:
This route relies on the generation of an enolate from ethyl acetate (or the phenylacetate) which attacks the carbonyl of the partner ester.[1] The driving force is the formation of the stable enolate salt of the
Protocol:
-
Preparation: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser and addition funnel. Maintain an inert atmosphere (
or ).[2] -
Base Suspension: Charge the flask with Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) and wash twice with anhydrous hexane to remove mineral oil. Suspend the clean NaH in anhydrous THF or Toluene (10 volumes).
-
Acylation: Heat the suspension to 60°C. Dropwise add a mixture of Ethyl 2-fluorophenylacetate (1.0 eq) and Ethyl Acetate (excess, 5.0 eq) over 1 hour.
-
Note: The excess ethyl acetate serves as both reactant and solvent to drive equilibrium.
-
-
Reaction: Reflux the mixture for 4–6 hours. Evolution of
gas will cease upon completion. -
Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid (1.5 eq) diluted in water.
-
Why? Acidic quench prevents the decarboxylation that might occur if the basic enolate is heated during workup.
-
-
Workup: Extract with Ethyl Acetate. Wash organics with brine, dry over
, and concentrate. Purify via vacuum distillation (bp ~140°C at 5 mmHg).
Route 2: Pd-Catalyzed
-Arylation
Best for: High-value medicinal chemistry, late-stage functionalization, or when phenylacetic esters are expensive.
Mechanism: This route utilizes the Buchwald-Hartwig type coupling conditions where the enolate of ethyl acetoacetate couples with the aryl halide.
Protocol:
-
Catalyst Mix: In a glovebox or under strict Argon, combine
(1 mol%) and ligand Xantphos or P(t-Bu)3 (2 mol%) in anhydrous Toluene . -
Reagents: Add Ethyl Acetoacetate (1.1 eq), 1-Bromo-2-fluorobenzene (1.0 eq), and
(1.5 eq). -
Heating: Seal the vessel and heat to 80–100°C for 12 hours.
-
Filtration: Cool to room temperature. Filter the slurry through a pad of Celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate. The product is often pure enough for subsequent steps; otherwise, flash chromatography (Hexane/EtOAc 9:1) yields the pure
-arylated ester.
Pathway Visualization & Decision Logic
The following diagram illustrates the decision process and the divergence in product stability.
Figure 1: Synthetic decision tree highlighting the critical instability of the free acid target.
Critical Mechanism: The Decarboxylation Trap
Understanding why the target acid is unstable is vital for experimental design.
-
The Structure: The molecule is a
-keto acid . The carbonyl group ( -position) acts as an electron sink. -
The Mechanism: The acidic proton on the carboxylic acid forms a cyclic 6-membered transition state with the ketone carbonyl oxygen.
-
The Result: This allows for a concerted transfer of electrons, releasing
and forming an enol, which tautomerizes to the ketone (1-(2-fluorophenyl)propan-2-one). -
Prevention: To use the acid functionality (e.g., for coupling), generate the carboxylate salt (using LiOH or KOH) and use it directly without acidifying to the free acid form.
Figure 2: Mechanism of thermal decomposition for
References
-
Claisen Condensation Methodology
-
Pd-C
-Arylation:- Fox, J. M., Huang, X., & Buchwald, S. L. (2000). "Synthesis of -Aryl- and -Vinylcarbonyl Compounds." Journal of the American Chemical Society.
-
DOI Landing:
-
Stability of
-Keto Acids:- Kornberg, A., Ochoa, S., & Mehler, A. H. (1948). "Spectrophotometric studies on the decarboxylation of -keto acids." Journal of Biological Chemistry.
-
Source:
-
Fluorinated Intermediates in Drug Synthesis
- Wang, J., et al. (2014). "Practical Synthesis of Vonoprazan Fumarate." Organic Process Research & Development.
-
DOI Landing:
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Safety Operating Guide
Technical Guide: Safe Disposal and Management of Acetyl(2-fluorophenyl)acetic Acid
Executive Summary & Operational Directive
Do not dispose of Acetyl(2-fluorophenyl)acetic acid in standard organic waste streams without verifying halogen content limits.
This compound represents a dual-hazard class: it is an organic acid capable of mobilizing heavy metals in waste containers, and it is a fluorinated compound . Improper disposal via standard municipal incineration can release Hydrogen Fluoride (HF) gas, damaging facility scrubbers and violating EPA emissions standards.
Immediate Action Plan:
-
Segregate: Place in "Halogenated Organic Acid" waste streams.
-
Containerize: Use HDPE or Borosilicate Glass; avoid metal containers.
-
Label: Mark clearly as "Fluorinated Organic Acid – DO NOT MIX with Oxidizers."
Chemical Characterization & Risk Profile
To manage disposal effectively, we must understand the chemical behavior that dictates our safety protocols.
-
Chemical Identity: Acetyl(2-fluorophenyl)acetic acid (or related derivatives like
-acetyl-2-fluorophenylacetic acid). -
Functional Groups:
-
Carboxylic Acid: Lowers pH, corrosive to metals, reactive with bases.
-
Fluorine Substituent: High thermal stability; generates HF upon combustion.
-
Acetyl Group: Generally stable, but increases organic load.
-
Hazard Classification (GHS / OSHA)[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
-
Combustion Hazard: Formation of HF and CO/CO2.
Pre-Disposal Validation Protocol
Trust but verify. Before moving waste to the central accumulation area, perform this self-validating stability check. This ensures your specific batch (which may contain synthesis byproducts) is stable.
Protocol: The "Watch Glass" Reactivity Test
-
Setup: Place a small aliquot (approx. 50 mg/50 µL) of the waste material on a glass watch glass inside a fume hood.
-
Aqueous Check: Add 2 drops of water.
-
Observation: Look for bubbling, heat generation, or gas evolution.
-
Result: If reaction occurs, the material may contain residual anhydrides or acid chlorides. Neutralize carefully before disposal.
-
-
Solubility Check: Add 1 mL of Dichloromethane (DCM) or compatible halogenated solvent.
-
Result: Confirm solubility to ensure you are not creating a biphasic waste mixture that complicates incineration.
-
Waste Stream Decision Matrix
The following logic flow dictates the correct disposal path, ensuring compliance with RCRA regulations and facility safety standards.
Figure 1: Decision matrix for segregating fluorinated organic acid waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atom technically classifies the mixture as requiring halogen-specific treatment.
Chemical Compatibility & Segregation
Improper mixing is the leading cause of waste container over-pressurization. Use this table to determine what can safely share a container with Acetyl(2-fluorophenyl)acetic acid.
| Material / Chemical Class | Compatibility Status | Operational Note |
| HDPE Plastic | Excellent | Preferred container material. |
| Borosilicate Glass | Good | Acceptable, but risk of breakage. |
| Metals (Steel/Aluminum) | Dangerous | DO NOT USE. Acidic nature will corrode metal; H2 gas evolution possible. |
| Oxidizers (Nitric Acid, Peroxides) | Dangerous | DO NOT MIX. Risk of exothermic reaction or fire. |
| Strong Bases (NaOH, KOH) | Caution | Exothermic neutralization. Only mix if performing controlled neutralization in a reactor. |
| Halogenated Solvents (DCM) | Compatible | Ideal carrier solvent for liquid waste streams. |
Advanced Disposal Science: The Incineration Factor
Why do we segregate this specific molecule? It is not just about "toxicity." It is about stoichiometry in the incinerator.
When Acetyl(2-fluorophenyl)acetic acid is incinerated, the carbon backbone oxidizes to
Standard municipal incinerators often lack the wet scrubbers (using calcium carbonate or sodium hydroxide) required to capture HF. If you dispose of this in a "General Organic" bin, it may be sent to a facility that cannot scrub HF, leading to:
-
Corrosion of the incinerator flue.
-
Release of toxic HF gas into the atmosphere.
-
Regulatory fines for your institution.
Therefore, the "Halogenated" label is a signal to the waste vendor to route the drum to a specialized facility.
Emergency Contingencies
Spill Management (Small Scale < 100g):
-
PPE: Neoprene or Nitrile gloves (double gloved), Safety Goggles, Lab Coat.
-
Containment: Surround with absorbent pillows or vermiculite.
-
Neutralization: Sprinkle Sodium Carbonate (
) or Calcium Carbonate over the spill.-
Why? This neutralizes the acidity and precipitates the fluoride as Calcium Fluoride (
), which is insoluble and safer to handle.
-
-
Cleanup: Scoop solids into a wide-mouth jar. Label as "Spill Debris: Fluorinated Acid."
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. [Link][3][4]
-
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.[5] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
